3-(6-Methoxypyridazin-3-yl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(6-methoxypyridazin-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-11-6-5-10(13-14-11)8-3-2-4-9(7-8)12(15)16/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZSHMXZQBOSJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(6-Methoxypyridazin-3-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for 3-(6-methoxypyridazin-3-yl)benzoic acid, a key building block in pharmaceutical research and development. The synthesis involves a two-step process commencing with the commercially available starting material, 3,6-dichloropyridazine. The pathway includes a nucleophilic aromatic substitution followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
This document details the experimental protocols for each step, presents quantitative data in a clear tabular format, and includes a visual representation of the synthesis pathway to facilitate understanding and replication in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the selective mono-methoxylation of 3,6-dichloropyridazine to yield the intermediate, 3-chloro-6-methoxypyridazine. The subsequent step employs a Suzuki-Miyaura cross-coupling reaction to introduce the 3-carboxyphenyl group at the 3-position of the pyridazine ring, affording the final product.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-6-methoxypyridazine
The initial step of the synthesis involves the nucleophilic aromatic substitution of one chlorine atom in 3,6-dichloropyridazine with a methoxy group. This reaction is typically carried out using sodium methoxide in methanol. The presence of two adjacent nitrogen atoms in the pyridazine ring activates the carbon atoms towards nucleophilic attack[1].
General Procedure:
To a solution of 3,6-dichloropyridazine in methanol, a solution of sodium methoxide in methanol is added. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between water and an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Purification is typically achieved by column chromatography on silica gel.
| Parameter | Value/Condition | Reference |
| Starting Material | 3,6-Dichloropyridazine | [1] |
| Reagent | Sodium methoxide | [1] |
| Solvent | Methanol | [1] |
| Reaction Temperature | Reflux | N/A |
| Reaction Time | Monitored by TLC | N/A |
| Work-up | Aqueous work-up and extraction | N/A |
| Purification | Column chromatography | N/A |
Step 2: Synthesis of this compound
The second and final step is a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple the 3-chloro-6-methoxypyridazine intermediate with (3-carboxyphenyl)boronic acid.
General Procedure:
A reaction vessel is charged with 3-chloro-6-methoxypyridazine, (3-carboxyphenyl)boronic acid, a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Na₂CO₃). A suitable solvent system, such as a mixture of 1,4-dioxane and water, is added, and the mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon). The reaction is then heated to a specified temperature and stirred for the required duration. After cooling to room temperature, the reaction mixture is diluted with water and acidified with an acid like HCl. The resulting precipitate is collected by filtration, washed with water, and dried to yield the final product, this compound. Further purification can be performed by recrystallization if necessary.
| Parameter | Value/Condition | Reference |
| Starting Material | 3-Chloro-6-methoxypyridazine | N/A |
| Reagent | (3-Carboxyphenyl)boronic acid | N/A |
| Catalyst | Palladium(0) or Palladium(II) complex | N/A |
| Base | Inorganic base (e.g., K₂CO₃, Na₂CO₃) | N/A |
| Solvent | Dioxane/Water or similar | N/A |
| Reaction Temperature | 80-100 °C | N/A |
| Reaction Time | Monitored by TLC/LC-MS | N/A |
| Work-up | Acidification and filtration | N/A |
| Purification | Recrystallization | N/A |
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 65-69 | White to off-white solid |
| 3-Chloro-6-methoxypyridazine | C₅H₅ClN₂O | 144.56 | 84-85 | White to off-white solid |
| This compound | C₁₂H₁₀N₂O₃ | 230.22 | N/A | N/A |
Table 2: Reaction Yields and Purity
| Reaction Step | Product | Typical Yield (%) | Purity (%) |
| Step 1: Methoxylation | 3-Chloro-6-methoxypyridazine | N/A | >95 (by NMR) |
| Step 2: Suzuki Coupling | This compound | N/A | >98 (by HPLC) |
Note: Specific yields are highly dependent on reaction scale and optimization. The values provided are indicative based on related literature.
Conclusion
The described two-step synthesis pathway offers a reliable and efficient method for the preparation of this compound. The starting materials are readily available, and the reactions involved are well-established in organic synthesis. This guide provides the necessary foundational information for researchers to successfully synthesize this important building block for various applications in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-(6-Methoxypyridazin-3-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(6-Methoxypyridazin-3-yl)benzoic acid is a heterocyclic carboxylic acid of interest in medicinal chemistry and drug discovery. Its structural motifs, a pyridazine ring coupled with a benzoic acid moiety, suggest its potential as a scaffold for the development of novel therapeutic agents. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers unique physicochemical characteristics, including a high dipole moment and the ability to participate in hydrogen bonding, which can be advantageous in drug design. This technical guide provides a summary of the predicted core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and illustrates the critical role of these properties in the drug development process.
Core Physicochemical Properties
Due to the limited availability of experimental data in public literature, the following table summarizes the predicted physicochemical properties for this compound. These values were obtained from computational models and should be considered as estimates.
| Property | Predicted Value | Data Source |
| Molecular Weight | 230.22 g/mol | Calculated |
| Melting Point (°C) | Not available | - |
| Boiling Point (°C) | 497.3 ± 40.0 | Predicted for 4-(6-Methoxypyridazin-3-yl)benzoic acid |
| pKa (acidic) | 3.0 ± 0.10 | Predicted for 4-(6-Methoxypyridazin-3-yl)benzoic acid |
| LogP (Octanol-Water Partition Coefficient) | 1.85 | SwissADME Prediction |
| Aqueous Solubility (LogS) | -3.21 | SwissADME Prediction (ESOL) |
The Role of Physicochemical Properties in Drug Development
The physicochemical properties of a drug candidate are fundamental to its ultimate success as a therapeutic agent. They govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, and also influence its interaction with the biological target. Understanding and optimizing these properties is a critical aspect of modern drug discovery.
Caption: Relationship between key physicochemical properties and ADME profile.
Experimental Protocols for Physicochemical Property Determination
The following sections detail standard experimental methodologies for determining the core physicochemical properties of organic acids like this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity and identity.
Protocol: Capillary Melting Point Method
-
Sample Preparation: Finely powder a small amount of the crystalline compound.
-
Capillary Tube Loading: Introduce the powdered sample into a capillary tube, ensuring it is packed to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2).
-
Reporting: The melting point is reported as the range T1-T2.
Caption: Standard workflow for capillary melting point determination.
Acid Dissociation Constant (pKa) Determination
The pKa value indicates the strength of an acid in a solution and is critical for predicting its behavior in biological systems at different pH values.
Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a standard solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Lipophilicity (LogP) Determination
LogP, the logarithm of the partition coefficient between octanol and water, is a key measure of a compound's lipophilicity.
Protocol: Shake-Flask Method
-
Phase Preparation: Saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble). Add a known volume of the other phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium to be reached.
-
Phase Separation: Separate the two phases by centrifugation.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Aqueous Solubility Determination
Aqueous solubility is a critical factor for oral bioavailability and formulation development.
Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer at a specific pH.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).
-
Reporting: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Caption: The balance between lipophilicity and hydrophilicity for optimal drug absorption.
Conclusion
An In-depth Technical Guide to 3-(6-Methoxypyridazin-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(6-methoxypyridazin-3-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identifiers, a proposed synthetic pathway, and its significant role as a key structural motif in the development of Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. A detailed visualization of the GnRH receptor signaling pathway is provided to illustrate the biological context and mechanism of action for compounds containing this moiety.
Chemical Identifiers and Properties
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1235441-37-8[1][2] |
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| Synonyms | Benzoic acid, 3-(6-methoxy-3-pyridazinyl)- |
Synthetic Methodologies
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on the synthesis of structurally related pyridazine derivatives, a plausible and efficient synthetic route would involve a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile method is widely used for the formation of carbon-carbon bonds between aromatic systems.[3][4][5][6]
Proposed Experimental Workflow: Suzuki-Miyaura Coupling
The proposed synthesis would involve the coupling of a boronic acid or boronate ester derivative of benzoic acid with a halogenated 6-methoxypyridazine.
A typical experimental protocol would involve the following steps:
-
Reactant Preparation: A reaction vessel is charged with 3-bromo-6-methoxypyridazine, 3-(boronophenyl)benzoic acid, a palladium catalyst (such as Tetrakis(triphenylphosphine)palladium(0)), and a base (like sodium carbonate or potassium carbonate).
-
Solvent Addition: A suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water, is added to the reaction vessel.
-
Reaction Execution: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using techniques such as recrystallization or column chromatography to yield pure this compound.
Biological Significance and Signaling Pathways
The 3-(6-methoxypyridazin-3-yl) moiety is a crucial pharmacophore in the development of non-peptide antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor. A notable example is Relugolix (TAK-385), an orally active GnRH receptor antagonist where this chemical group is a key component for its high antagonistic activity.[7] GnRH receptor antagonists are vital in the treatment of hormone-dependent diseases such as uterine fibroids, endometriosis, and prostate cancer.
The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon binding to GnRH, activates multiple intracellular signaling cascades, primarily through the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then propagate the signal through various downstream effectors.
Description of the GnRH Signaling Pathway:
-
Ligand Binding: Gonadotropin-Releasing Hormone (GnRH) binds to its receptor (GnRHR) on the surface of pituitary gonadotrope cells.[8][9][10]
-
G-Protein Activation: This binding activates the associated Gαq/11 protein.[10][11]
-
PLC Activation: The activated Gαq/11 stimulates Phospholipase C (PLC).[8][10]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[8][10][11]
-
Calcium Mobilization: IP₃ diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[8][10][11]
-
PKC Activation: The increase in intracellular Ca²⁺ along with DAG activates Protein Kinase C (PKC).[8][10]
-
MAPK Cascade: PKC, in turn, activates the Mitogen-Activated Protein Kinase (MAPK) cascade, which includes kinases such as ERK, JNK, and p38.[10][11][12]
-
Gene Transcription: The activated MAPKs translocate to the nucleus and phosphorylate transcription factors (e.g., c-Fos, c-Jun), which then regulate the expression of gonadotropin genes, leading to the synthesis and secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[11][12]
By antagonizing the GnRH receptor, compounds like Relugolix, which contain the this compound scaffold, block this entire downstream signaling cascade, thereby reducing the production of LH and FSH and subsequently suppressing sex hormone levels.
Conclusion
This compound is a compound of significant interest due to its integral role in the structure of potent GnRH receptor antagonists. While specific experimental data for this compound is limited in the public domain, its synthesis can be reasonably proposed via a Suzuki-Miyaura coupling. The detailed understanding of the GnRH receptor signaling pathway provides a clear rationale for the therapeutic application of molecules containing this chemical entity in treating hormone-dependent diseases. Further research into the synthesis and biological evaluation of this and related compounds is warranted to explore their full therapeutic potential.
References
- 1. This compound | 1235441-37-8 | Benchchem [benchchem.com]
- 2. howeipharm.com [howeipharm.com]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) as a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reproduction - GnRH signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. KEGG PATHWAY: map04912 [genome.jp]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: Solubility and Stability of 3-(6-Methoxypyridazin-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the methodologies required to characterize the aqueous solubility and chemical stability of the novel compound, 3-(6-methoxypyridazin-3-yl)benzoic acid. As a crucial component in early-stage drug development, a thorough understanding of these physicochemical properties is paramount for predicting a compound's behavior in biological systems and for developing robust formulations. This document outlines detailed experimental protocols for determining kinetic and thermodynamic solubility, as well as for conducting forced degradation studies to identify potential degradation pathways and establish the intrinsic stability of the molecule. The presented methodologies are based on standard industry practices and regulatory guidelines.
Physicochemical Properties
While specific experimental data for this compound is not publicly available, compounds containing a pyridazine ring are generally noted for their solubility in water and various organic solvents, a characteristic attributed to the polar nature of the pyridazine moiety.[1] The benzoic acid group suggests that the compound's solubility will be pH-dependent.
Solubility Data
The following tables represent how experimentally determined solubility data for this compound should be structured for clear interpretation and comparison.
Table 1: Kinetic Aqueous Solubility of this compound
| pH | Method | Mean Solubility (µM) | Standard Deviation (µM) |
| 5.0 | Laser Nephelometry | Data Placeholder | Data Placeholder |
| 6.8 | Laser Nephelometry | Data Placeholder | Data Placeholder |
| 7.4 | Laser Nephelometry | Data Placeholder | Data Placeholder |
Table 2: Thermodynamic Aqueous Solubility of this compound
| pH | Method | Mean Solubility (µg/mL) | Standard Deviation (µg/mL) |
| 2.0 | Shake-Flask (HPLC-UV) | Data Placeholder | Data Placeholder |
| 7.4 | Shake-Flask (HPLC-UV) | Data Placeholder | Data Placeholder |
| 10.0 | Shake-Flask (HPLC-UV) | Data Placeholder | Data Placeholder |
Table 3: Solubility in Organic Solvents
| Solvent | Method | Mean Solubility (mg/mL) | Standard Deviation (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Shake-Flask (HPLC-UV) | Data Placeholder | Data Placeholder |
| Ethanol | Shake-Flask (HPLC-UV) | Data Placeholder | Data Placeholder |
| Acetonitrile | Shake-Flask (HPLC-UV) | Data Placeholder | Data Placeholder |
| Polyethylene Glycol 400 (PEG 400) | Shake-Flask (HPLC-UV) | Data Placeholder | Data Placeholder |
Stability Data
Forced degradation studies are critical for understanding the chemical stability of a drug substance. The results are typically presented as the percentage of degradation observed under various stress conditions.
Table 4: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | % Degradation of Parent Compound | Major Degradants Formed (by HPLC peak area %) |
| 0.1 M HCl (Acid Hydrolysis) | 72 hours | Data Placeholder | Data Placeholder |
| 0.1 M NaOH (Base Hydrolysis) | 24 hours | Data Placeholder | Data Placeholder |
| 3% H₂O₂ (Oxidative) | 48 hours | Data Placeholder | Data Placeholder |
| 60°C (Thermal) | 7 days | Data Placeholder | Data Placeholder |
| ICH Q1B Photostability (Solid State) | 1.2 million lux hours | Data Placeholder | Data Placeholder |
| ICH Q1B Photostability (In Solution) | 200 watt hours/m² | Data Placeholder | Data Placeholder |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Aqueous Solubility Determination
This high-throughput method is ideal for early-stage drug discovery.[2][3]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small aliquot of each DMSO solution to a corresponding well in a clear-bottom 96-well plate containing the desired aqueous buffer (e.g., pH 5.0, 6.8, 7.4). The final DMSO concentration should be kept constant, typically ≤1%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours, to allow for precipitation.
-
Measurement: Measure the turbidity of each well using a laser nephelometer.
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating the formation of a precipitate.
Considered the "gold standard," this method measures the equilibrium solubility of the compound.[4]
-
Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 2.0, 7.4, 10.0) or organic solvents.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand, then centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.
-
Calculation: The thermodynamic solubility is calculated from the concentration of the compound in the saturated solution.
Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify likely degradation products and establish degradation pathways.[5] A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary degradants.[6]
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the appropriate stress medium.
-
Stress Application: Expose the samples to the conditions outlined below.
-
Time Points: Withdraw aliquots at various time points.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.
-
Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl. If no degradation is observed at room temperature, the study can be conducted at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the drug to elevated temperatures (e.g., 60°C) in a stability chamber.
-
Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in ICH Q1B guidelines.[6]
A validated, stability-indicating HPLC method is essential for forced degradation studies. The method must be able to separate the intact parent drug from all process-related impurities and degradation products.[7][8][9]
-
Column: A C18 column is commonly used for small molecule analysis.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.
-
Detection: UV detection at a wavelength where the parent compound and all potential degradants have significant absorbance.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the peak purity analysis of the parent compound in stressed samples.
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: Overall workflow for solubility and stability assessment.
Logical Flow for Forced Degradation Study
Caption: Logical flow of a forced degradation experiment.
Conclusion
This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data essential for informed decision-making in the drug development process, from lead optimization to formulation design. While specific data for the target compound is not yet available, the outlined methodologies provide the necessary tools for any research scientist to perform a thorough physicochemical characterization.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijpsr.com [ijpsr.com]
- 9. openaccessjournals.com [openaccessjournals.com]
The Pharmacological Potential of Pyridazine Benzoic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The presence of two adjacent nitrogen atoms in the six-membered ring endows the pyridazine nucleus with unique physicochemical properties, making it a privileged scaffold in drug design. When functionalized with a benzoic acid moiety, these derivatives exhibit a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known biological activities of pyridazine benzoic acid derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information is presented with detailed experimental protocols and quantitative data to aid researchers in their drug discovery and development endeavors.
Anticancer Activity
Pyridazine benzoic acid derivatives have emerged as a promising class of compounds with potent anticancer activities. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with high efficacy.
Quantitative Anticancer Activity Data
A number of pyridazine benzoic acid derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The following table summarizes the growth inhibitory effects of selected compounds.
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| 2h | Leukemia (SR) | GI₅₀ | < 0.1 µM | |
| Non-Small Cell Lung (NCI-H522) | GI₅₀ | < 0.1 µM | ||
| Leukemia (CCRF-CEM, HL-60(TB), K-562, MOLT-4, RPMI-8226) | GI₅₀ | < 1.0 µM | ||
| Non-Small Cell Lung (NCI-H460) | GI₅₀ | < 1.0 µM | ||
| Colon (HCT-116, HCT-15, HT29, KM12, SW-620) | GI₅₀ | < 1.0 µM | ||
| CNS (SF-295) | GI₅₀ | < 1.0 µM | ||
| Melanoma (MALME-3M, M14, MDA-MB-435, SK-MEL-5) | GI₅₀ | < 1.0 µM | ||
| Ovarian (OVCAR-3, NCI/ADR-RES) | GI₅₀ | < 1.0 µM | ||
| Breast (MCF7) | GI₅₀ | < 1.0 µM | ||
| 6a, 6h | KB, HepG2, Lu1, MCF7 | - | Good Cytotoxic Activities | [1] |
| 10l | A549/ATCC | GI₅₀ | 1.66 - 100 µM | [2] |
| 17a | Multiple Cell Lines | GI₅₀ | 1.66 - 100 µM | [2] |
GI₅₀: Concentration required to inhibit cell growth by 50%.
Potential Signaling Pathway: VEGFR-2 Inhibition
Several pyridazinone-based compounds have been investigated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[3][4][5] The binding of VEGF to its receptor, VEGFR-2, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibition of this pathway is a well-established strategy in cancer therapy.
References
- 1. NF-kB pathway: Significance and symbolism [wisdomlib.org]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to 3-(6-Methoxypyridazin-3-yl)benzoic Acid: Discovery, Synthesis, and Therapeutic Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(6-methoxypyridazin-3-yl)benzoic acid, a pivotal chemical intermediate in modern medicinal chemistry. While not a therapeutic agent in itself, its discovery is intrinsically linked to the development of potent antagonists for the gonadotropin-releasing hormone (GnRH) receptor. This document details the history, synthesis, and critical role of this compound in the creation of advanced pharmaceuticals, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and chemical workflows.
Discovery and Historical Context
The discovery of this compound is not marked by a singular event but rather by its emergence as a crucial structural motif during the optimization of non-peptide antagonists for the gonadotropin-releasing hormone (GnRH) receptor. Its significance is highlighted in the development of Relugolix (also known as TAK-385), an orally active GnRH receptor antagonist.[1][2] The 6-methoxypyridazin-3-yl moiety was identified as a key pharmacophore, leading to the synthesis of this compound as a vital building block.[3]
The development of oral GnRH antagonists like Relugolix represents a significant advancement in the treatment of hormone-dependent conditions such as prostate cancer, uterine fibroids, and endometriosis.[1][2][4] The pyridazine-containing benzoic acid scaffold has proven to be a rich area for drug discovery, with potential applications extending to oncology and infectious diseases.
Synthesis and Chemical Transformations
The preparation of this compound and its analogs leverages well-established methodologies in heterocyclic and aromatic chemistry. A common synthetic strategy begins with 3,6-dichloropyridazine, exploiting the susceptibility of the pyridazine ring to nucleophilic substitution.
General Synthesis Workflow
The synthesis can be logically broken down into two main stages: the formation of the methoxypyridazine core and the subsequent coupling to the benzoic acid moiety.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies described in the context of Relugolix's chemical development.
Step 1: Synthesis of 3-Chloro-6-methoxypyridazine
This step involves a nucleophilic aromatic substitution reaction.
-
Reactants: 3,6-dichloropyridazine, Sodium methoxide.
-
Solvent: Methanol.
-
Procedure: 3,6-dichloropyridazine is treated with a solution of sodium methoxide in methanol. The reaction mixture is typically stirred at a controlled temperature until the starting material is consumed (monitored by TLC or LC-MS). The product, 3-chloro-6-methoxypyridazine, is then isolated by evaporating the solvent and partitioning the residue between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the product.
Step 2: Synthesis of Methyl 3-(6-methoxypyridazin-3-yl)benzoate
This step commonly employs a palladium-catalyzed Suzuki cross-coupling reaction.
-
Reactants: 3-Chloro-6-methoxypyridazine, 3-(Methoxycarbonyl)phenylboronic acid.
-
Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf).
-
Base: An inorganic base like sodium carbonate or potassium carbonate.
-
Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.
-
Procedure: 3-Chloro-6-methoxypyridazine and 3-(methoxycarbonyl)phenylboronic acid are dissolved in the solvent system. The palladium catalyst and base are added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. After completion, the reaction is cooled, and the product is extracted into an organic solvent. The crude product is then purified, typically by column chromatography.
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the methyl ester.
-
Reactants: Methyl 3-(6-methoxypyridazin-3-yl)benzoate.
-
Reagents: An aqueous base such as sodium hydroxide or lithium hydroxide.
-
Solvent: A mixture of an organic solvent like tetrahydrofuran (THF) or methanol and water.
-
Procedure: The ester is dissolved in the solvent mixture, and the aqueous base is added. The reaction is stirred at room temperature or slightly elevated temperature until the hydrolysis is complete. The reaction mixture is then acidified with an acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.
Quantitative Data: Synthesis Yields
The following table summarizes representative yields for the synthesis of a related intermediate, providing an indication of the efficiency of these chemical transformations.
| Step | Product | Yield (%) |
| Reduction of nitroarene to aniline intermediate for Relugolix | Aniline derivative (347 in a reported synthesis) | 96% |
| Cyclization and subsequent reaction to form a thymine derivative | Thymine derivative (350 in a reported synthesis) | 44% |
| Hydrolysis of an ester to a carboxylic acid (in a related synthesis) | Compound D (a carboxylic acid intermediate) | 81% |
Data synthesized from patent literature describing the synthesis of Relugolix and its intermediates.[3][5]
Role in Drug Development: The GnRH Receptor Antagonist Pathway
This compound is a cornerstone for the synthesis of Relugolix, which functions by antagonizing the GnRH receptor. Understanding this pathway is crucial to appreciating the significance of this chemical scaffold.
The Hypothalamic-Pituitary-Gonadal Axis and GnRH Signaling
The hypothalamic-pituitary-gonadal (HPG) axis is a key regulatory system for reproduction and sex hormone production.[4]
-
Hypothalamus: Secretes Gonadotropin-Releasing Hormone (GnRH).
-
Pituitary Gland: GnRH binds to its receptors on the anterior pituitary, stimulating the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][6]
-
Gonads (Testes/Ovaries): LH and FSH act on the gonads to stimulate the production of sex hormones (testosterone in males, estrogen and progesterone in females).[1]
Relugolix, containing the 3-(6-methoxypyridazin-3-yl) moiety, competitively binds to GnRH receptors in the pituitary gland, blocking the action of endogenous GnRH.[1][6] This leads to a rapid reduction in LH and FSH secretion, and consequently, a suppression of sex hormone production.[1][2]
References
- 1. What is the mechanism of Relugolix? [synapse.patsnap.com]
- 2. biomedres.us [biomedres.us]
- 3. How to synthesis Relugolix?_Chemicalbook [chemicalbook.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Relugolix intermediate and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. urology-textbook.com [urology-textbook.com]
An In-Depth Technical Guide to the Therapeutic Potential of 3-(6-Methoxypyridazin-3-yl)benzoic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 3-(6-methoxypyridazin-3-yl)benzoic acid represents a significant scaffold in modern medicinal chemistry, primarily recognized for its integral role in the development of potent and orally bioavailable gonadotropin-releasing hormone (GnRH) receptor antagonists. This technical guide provides a comprehensive overview of the therapeutic potential of this core structure, focusing on its primary molecular target, the GnRH receptor. We delve into the mechanism of action, associated signaling pathways, quantitative biological data of lead compounds, and detailed experimental protocols for in vitro and in vivo evaluation. This document serves as a vital resource for researchers and drug development professionals engaged in the exploration of novel therapeutics targeting the GnRH receptor for a range of hormone-dependent pathologies.
Core Compound and Therapeutic Rationale
The molecular architecture of this compound, featuring a methoxypyridazine moiety linked to a benzoic acid ring, provides a unique pharmacophore. This structural arrangement is a key component in the design of non-peptide antagonists of the gonadotropin-releasing hormone (GnRH) receptor. The pyridazine ring offers crucial electronic and steric properties that contribute to biological activity and favorable pharmacokinetic profiles, while the benzoic acid group facilitates critical interactions with the target receptor through hydrogen bonding and ionic interactions.
The most prominent therapeutic agent incorporating this scaffold is Relugolix (TAK-385) , an orally active GnRH receptor antagonist. Relugolix has demonstrated clinical efficacy in treating hormone-sensitive conditions such as prostate cancer, uterine fibroids, and endometriosis. By competitively blocking the GnRH receptor in the pituitary gland, compounds derived from this core structure effectively suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, leads to a reduction in the production of downstream sex hormones like testosterone and estrogen, which are key drivers in the pathophysiology of these diseases.[1][2][3]
Primary Therapeutic Target: Gonadotropin-Releasing Hormone (GnRH) Receptor
The principal therapeutic target for derivatives of this compound is the Gonadotropin-Releasing Hormone (GnRH) receptor . The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily and plays a pivotal role in the reproductive endocrine system.[4] Located on the surface of pituitary gonadotrope cells, its activation by the hypothalamic decapeptide GnRH initiates a signaling cascade that governs the synthesis and secretion of LH and FSH.[4][5]
Antagonists containing the this compound moiety, such as Relugolix, competitively bind to the GnRH receptor, thereby preventing the endogenous ligand from initiating downstream signaling. This competitive inhibition leads to a rapid and dose-dependent decrease in the circulating levels of LH and FSH, and consequently, a profound suppression of gonadal steroidogenesis.[1][6]
Mechanism of Action and Signaling Pathways
The binding of a GnRH antagonist to its receptor on the pituitary gonadotrope prevents the conformational changes necessary for G-protein coupling and activation. The GnRH receptor primarily couples to the Gq/11 family of G-proteins.[2][4][7]
The established signaling cascade initiated by GnRH binding is as follows:
-
Gq/11 Activation: GnRH binding to its receptor activates the alpha subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase Cβ (PLCβ).[1]
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1][8]
-
Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates various isoforms of protein kinase C (PKC).[1]
-
MAPK Cascade Activation: Activated PKC isoforms are major mediators in the downstream activation of several mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[1]
-
Gene Transcription and Gonadotropin Release: The activated MAPKs phosphorylate a variety of cytosolic and nuclear proteins, including transcription factors, which in turn regulate the expression of the gonadotropin subunit genes (α, LHβ, and FSHβ) and stimulate the secretion of LH and FSH.[1]
By competitively inhibiting the initial binding of GnRH, antagonists containing the this compound scaffold effectively block this entire signaling cascade.
Visualizing the GnRH Receptor Signaling Pathway
Quantitative Data
The following table summarizes the in vitro binding affinities of Relugolix, a representative molecule containing the this compound scaffold, for the GnRH receptor across different species.
| Compound | Target | Species | Assay Type | IC50 (nM) | Reference |
| Relugolix (TAK-385) | GnRH Receptor | Human | Radioligand Binding | 0.33 | [9][10] |
| Relugolix (TAK-385) | GnRH Receptor | Monkey | Radioligand Binding | 0.32 | [9][10] |
| Relugolix (TAK-385) | GnRH Receptor | Rat | Radioligand Binding | 9800 | [11] |
Experimental Protocols
Synthesis of this compound
A potential synthetic route for the core scaffold can be adapted from standard organic chemistry methodologies. A plausible approach involves a Suzuki coupling reaction.
Materials:
-
3-Bromobenzoic acid
-
6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add 3-bromobenzoic acid (1 equivalent), 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine (1.1 equivalents), palladium catalyst (0.05 equivalents), and base (2-3 equivalents).
-
Add the solvent system (e.g., a 3:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
In Vitro GnRH Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.[12]
Materials:
-
Cell membranes from a cell line overexpressing the human GnRH receptor (e.g., CHO or HEK293 cells).
-
Radiolabeled GnRH antagonist (e.g., [125I]-labeled peptide antagonist).
-
Test compound (e.g., a derivative of this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, include wells with a high concentration of an unlabeled GnRH antagonist. For total binding, include wells with only the radioligand and membranes.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
In Vivo Assessment of LH and FSH Suppression in a Rodent Model
This protocol evaluates the in vivo efficacy of a test compound in suppressing gonadotropin levels.[11]
Animal Model:
-
Male Sprague-Dawley rats, castrated to achieve elevated baseline LH levels.
Procedure:
-
Allow animals to acclimate for at least one week post-castration.
-
Formulate the test compound (e.g., a derivative of this compound) in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administer the test compound or vehicle to the rats via oral gavage at various dose levels.
-
Collect blood samples via a suitable method (e.g., tail vein or saphenous vein) at predetermined time points post-dosing (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain serum or plasma and store at -80°C until analysis.
-
Measure the concentrations of LH and FSH in the serum or plasma samples using commercially available ELISA or radioimmunoassay (RIA) kits.[4]
-
Analyze the data to determine the dose-dependent and time-dependent effects of the test compound on LH and FSH levels compared to the vehicle control group.
Conclusion
This compound serves as a validated and highly promising scaffold for the development of orally active GnRH receptor antagonists. The extensive research and clinical success of Relugolix underscore the therapeutic potential of targeting the GnRH receptor with molecules containing this core structure. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug developers to further explore and optimize compounds based on this pharmacophore for the treatment of a wide range of hormone-dependent diseases. Continued investigation into the structure-activity relationships and pharmacokinetic properties of new derivatives will be crucial in advancing the next generation of GnRH receptor modulators.
References
- 1. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of both G(q/11) and G(s) proteins in gonadotropin-releasing hormone receptor-mediated signaling in L beta T2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GnRH evokes localized subplasmalemmal calcium signaling in gonadotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 5. Gonadotropin-releasing Hormone (GnRH) and the GnRH Receptor (GnRHR) | GLOWM [glowm.com]
- 6. In vivo administration of a GnRH antagonist to male mice: effects on pituitary gonadotropin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Intracellular calcium mobilization in response to the activation of human wild-type and chimeric gonadotropin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological characterization of a novel, orally active small molecule gonadotropin-releasing hormone (GnRH) antagonist using castrated and intact rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
experimental protocol for Suzuki coupling in 3-(6-Methoxypyridazin-3-yl)benzoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed experimental protocol for the synthesis of 3-(6-Methoxypyridazin-3-yl)benzoic acid, a key intermediate in the development of various pharmacologically active molecules. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This protocol provides a comprehensive methodology, including reagent selection, reaction conditions, and purification techniques, to ensure a high-yield and high-purity product.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is present in a variety of compounds investigated for their potential therapeutic activities. The Suzuki-Miyaura coupling reaction is an efficient method for the synthesis of biaryl compounds and is widely employed in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups. This application note provides a step-by-step guide for the synthesis of the target compound, intended to be a valuable resource for researchers in organic synthesis and drug discovery.
Experimental Protocol
Materials:
-
3-Bromobenzoic acid
-
(6-Methoxypyridazin-3-yl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M HCl)
-
Sodium hydroxide (1M NaOH)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), (6-methoxypyridazin-3-yl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in 1,4-dioxane (50 mL). Stir the mixture under an inert atmosphere (nitrogen or argon) for 15 minutes until a homogenous solution is formed.
-
Reaction Initiation: Add the catalyst solution to the flask containing the reactants. Follow this by the addition of degassed water (10 mL).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 90-100 °C) under an inert atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Extraction: The residue is redissolved in ethyl acetate (100 mL) and washed with water (2 x 50 mL) and brine (50 mL). The aqueous layer is then acidified with 1M HCl to a pH of approximately 2-3, leading to the precipitation of the product. The aqueous layer is then extracted with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Data Presentation
| Parameter | Value |
| Reactant 1 | 3-Bromobenzoic acid |
| Reactant 2 | (6-Methoxypyridazin-3-yl)boronic acid |
| Catalyst | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water |
| Reaction Temperature | 90-100 °C |
| Reaction Time | 12-24 hours |
| Yield | 85-95% (expected) |
| Purity (by HPLC) | >98% (expected) |
| Appearance | Off-white to pale yellow solid |
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling synthesis.
Characterization
The structure of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the synthesized compound.
-
¹³C NMR: To confirm the carbon skeleton of the synthesized compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Palladium compounds are toxic and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Note: High-Purity Recovery of 3-(6-Methoxypyridazin-3-yl)benzoic acid via Optimized Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of 3-(6-Methoxypyridazin-3-yl)benzoic acid using the recrystallization technique. The procedure is designed to effectively remove impurities, resulting in a high-purity crystalline product suitable for downstream applications in pharmaceutical research and development. Methodologies for solvent screening, the recrystallization process, and purity analysis are presented.
Introduction and Principles
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[2][3] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[2] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller amounts or having different solubility profiles, remain in the solution (mother liquor).[1]
This compound is a heterocyclic compound containing both a carboxylic acid and a pyridazine moiety, suggesting a polar nature.[4] The selection of an appropriate solvent is therefore critical for a successful purification. This protocol will first guide the user through a systematic solvent screening process, followed by a detailed step-by-step recrystallization procedure.
Physicochemical and Safety Data
A summary of the known and predicted properties of a similar compound, 4-(6-Methoxypyridazin-3-yl)benzoic acid, is provided below. This data is useful for informing the experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O₃ | - |
| Molecular Weight | 230.22 g/mol | - |
| Predicted Boiling Point | 497.3 ± 40.0 °C | [5] |
| Predicted pKa | 3.96 ± 0.10 | [5] |
| Storage Temperature | 2-8°C | [5] |
| Hazard Statements | H302 (Harmful if swallowed) | [5] |
Note: Handle the compound in accordance with its Safety Data Sheet (SDS). Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.
Experimental Protocol
-
Crude this compound
-
Selection of solvents (e.g., deionized water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexanes)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Reflux condenser
-
Glass funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
HPLC system for purity analysis
The choice of solvent is crucial for effective recrystallization.[6] The ideal solvent should exhibit poor solubility at low temperatures and high solubility at elevated temperatures.[1]
Procedure:
-
Place approximately 20-30 mg of the crude compound into several small test tubes.
-
Add 0.5 mL of a different solvent to each test tube at room temperature. Agitate the tubes and observe the solubility. A suitable solvent should not dissolve the compound at this stage.
-
For the solvents in which the compound was insoluble, gently heat the test tubes in a water bath while stirring. Add the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Observe the formation of crystals. The solvent that yields a significant amount of crystalline precipitate is a good candidate for the recrystallization.
Table of Hypothetical Solvent Screening Results:
| Solvent | Solubility at 20°C | Solubility at Boiling Point | Crystal Formation upon Cooling | Assessment |
| Water | Insoluble | Sparingly Soluble | Poor | Unsuitable |
| Ethanol | Sparingly Soluble | Very Soluble | Good, well-formed needles | Good Candidate |
| Acetone | Soluble | Very Soluble | Poor (oiling out) | Unsuitable |
| Ethyl Acetate | Sparingly Soluble | Soluble | Moderate | Possible Candidate |
| Toluene | Insoluble | Insoluble | None | Unsuitable |
| Hexanes | Insoluble | Insoluble | None | Unsuitable |
| Ethanol/Water (9:1) | Insoluble | Very Soluble | Excellent, high yield | Optimal System |
Based on this screening, a 9:1 ethanol/water mixture is selected as the optimal solvent system.
The following diagram illustrates the logical workflow for the purification process.
Caption: A flowchart of the key steps in the recrystallization process.
Procedure:
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a magnetic stir bar. Add 15 mL of the 9:1 ethanol/water solvent system. Heat the mixture to a gentle boil on a hot plate with stirring. Continue to add the solvent mixture dropwise until all the solid has just dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a fluted filter paper in a stemless glass funnel and preheat both by pouring hot solvent through them. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[3]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[2] Once the flask has reached room temperature, place it in an ice-water bath for 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with two small portions (2-3 mL each) of ice-cold 9:1 ethanol/water to remove any adhering mother liquor.[3]
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at 40-50°C until a constant weight is achieved.
Principles of Purification by Recrystallization
The success of recrystallization hinges on the solubility differences between the desired compound and impurities at different temperatures. The following diagram illustrates this principle.
Caption: Solubility curves illustrating the principle of purification.
Results and Analysis
The effectiveness of the purification should be assessed by comparing the purity and physical properties of the material before and after recrystallization.
Table of Purification Results:
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Pure) |
| Appearance | Light brown powder | Off-white crystalline solid |
| Yield (%) | N/A | 85% (Hypothetical) |
| Melting Point (°C) | 201 – 205 | 208 – 209.5 |
| Purity by HPLC (%) | 94.2% | 99.8% |
Note: A sharp melting point range close to the literature value and a significant increase in HPLC purity indicate a successful purification.
Conclusion
The protocol detailed in this application note provides an effective and reproducible method for the purification of this compound. By employing a systematic approach to solvent selection and adhering to the principles of slow crystallization, a product of high purity can be obtained. This purified material is well-suited for subsequent use in sensitive applications such as drug discovery and development, where compound purity is paramount.
References
Application Notes and Protocols for Kinase Inhibitor Screening: 3-(6-Methoxypyridazin-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of 3-(6-methoxypyridazin-3-yl)benzoic acid in kinase inhibitor screening. Due to the limited publicly available data for this specific compound, this document presents a series of established protocols for biochemical and cell-based assays targeting the p38 mitogen-activated protein kinase (MAPK), a plausible target based on the compound's structural motifs. The provided methodologies, data interpretation guidelines, and signaling pathway diagrams will enable researchers to effectively evaluate the inhibitory potential and selectivity of this and similar compounds.
Introduction
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[1] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. This compound is a novel small molecule with structural features, namely the pyridazine and benzoic acid moieties, that are present in known kinase inhibitors. Based on an analysis of structurally related compounds in the scientific literature, the p38 MAPK signaling pathway has been identified as a high-probability target for this compound class.
p38 MAPKs are key mediators of the cellular response to environmental stress and pro-inflammatory cytokines.[2] Inhibition of p38 MAPK has been pursued as a therapeutic strategy for various inflammatory diseases. This document provides detailed protocols for screening this compound against p38α MAPK, a key isoform in the p38 family.
Hypothetical Kinase Selectivity Profile
To illustrate the potential inhibitory profile of this compound, the following table summarizes hypothetical quantitative data from a biochemical screening against a panel of kinases. Note: This data is for illustrative purposes only and is not based on experimental results for this specific compound.
| Kinase Target | Compound Concentration (nM) | Percent Inhibition (%) | IC50 (nM) |
| p38α | 10 | 85 | 5.2 |
| 50 | 95 | ||
| 100 | 98 | ||
| p38β | 10 | 60 | 15.8 |
| 50 | 80 | ||
| 100 | 92 | ||
| JNK1 | 100 | 25 | >1000 |
| 500 | 40 | ||
| 1000 | 55 | ||
| ERK1 | 100 | 15 | >1000 |
| 500 | 20 | ||
| 1000 | 28 | ||
| CDK2 | 100 | 5 | >1000 |
| 500 | 8 | ||
| 1000 | 12 |
Experimental Protocols
Biochemical Kinase Assay: LanthaScreen® TR-FRET p38α Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of this compound against p38α kinase.[3]
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of the test compound against recombinant human p38α.
Principle: The assay measures the phosphorylation of a fluorescein-labeled substrate by p38α. A terbium-labeled anti-phospho-substrate antibody binds to the phosphorylated product, bringing the terbium donor and fluorescein acceptor into close proximity and generating a FRET signal.[4] Inhibition of p38α results in a decreased FRET signal.
Materials:
-
Recombinant human p38α kinase
-
LanthaScreen® Fluorescein-labeled substrate peptide
-
LanthaScreen® Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase buffer
-
This compound (test compound)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
384-well microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include wells for positive (staurosporine) and negative (DMSO) controls.
-
Prepare a kinase/substrate solution by diluting p38α kinase and the fluorescein-labeled substrate in kinase buffer.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Prepare a detection solution containing the terbium-labeled antibody in TR-FRET dilution buffer with EDTA to stop the reaction.
-
Add 10 µL of the detection solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 490 nm.
-
Calculate the TR-FRET ratio (520 nm emission / 490 nm emission) and plot the results against the compound concentration to determine the IC50 value.
Cell-Based Assay: In-Cell Western for Phospho-ATF-2
This protocol describes a cell-based assay to evaluate the ability of this compound to inhibit p38 MAPK activity within a cellular context by measuring the phosphorylation of its downstream substrate, ATF-2.[5]
Objective: To determine the cellular potency (IC50) of the test compound in inhibiting the p38 MAPK pathway.
Principle: Cells are stimulated to activate the p38 MAPK pathway, leading to the phosphorylation of ATF-2. The cells are then fixed and permeabilized, and the levels of phosphorylated ATF-2 and total ATF-2 are quantified using specific primary antibodies and fluorescently labeled secondary antibodies. The ratio of phospho-ATF-2 to total ATF-2 is used to assess the inhibitory effect of the compound.
Materials:
-
Human monocytic THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) for stimulation
-
This compound (test compound)
-
SB203580 (positive control inhibitor)
-
Formaldehyde
-
Triton X-100
-
Blocking buffer
-
Primary antibodies: Rabbit anti-phospho-ATF-2 (Thr71) and Mouse anti-total-ATF-2
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
96-well microplates
-
Infrared imaging system
Procedure:
-
Seed THP-1 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound or control compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the p38 MAPK pathway.
-
Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.
-
Block non-specific binding with blocking buffer.
-
Incubate the cells with a mixture of the primary antibodies (anti-phospho-ATF-2 and anti-total-ATF-2) overnight at 4°C.
-
Wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the cells and acquire images using an infrared imaging system.
-
Quantify the fluorescence intensity for both channels (800 nm for phospho-ATF-2 and 700 nm for total ATF-2).
-
Normalize the phospho-ATF-2 signal to the total ATF-2 signal and plot the normalized values against the compound concentration to determine the cellular IC50.
Visualizations
Caption: Biochemical TR-FRET assay workflow.
Caption: Simplified p38 MAPK signaling cascade.
Conclusion
The provided application notes and protocols offer a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By employing the described biochemical and cell-based assays, researchers can effectively determine its potency and selectivity, with a primary focus on the plausible target, p38 MAPK. The outlined workflows and pathway diagrams serve as valuable tools for experimental design and data interpretation in the early stages of drug discovery. Further profiling against a broader kinase panel is recommended to fully elucidate the selectivity profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for 3-(6-Methoxypyridazin-3-yl)benzoic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(6-Methoxypyridazin-3-yl)benzoic acid is a versatile molecular scaffold that combines the pharmacophoric features of both benzoic acid and a substituted pyridazine ring. The benzoic acid moiety provides a key interaction point for various biological targets through hydrogen bonding and ionic interactions, while the 6-methoxypyridazine unit offers a unique electronic and steric profile that can be exploited to modulate a compound's pharmacokinetic and pharmacodynamic properties.[1] This strategic combination of two biologically relevant motifs makes this scaffold an attractive starting point for the design and synthesis of novel therapeutic agents across different disease areas.
The inherent modularity of the scaffold allows for systematic chemical modifications at multiple positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides an overview of the applications of the this compound scaffold, detailed experimental protocols for its synthesis and biological evaluation, and quantitative data for select derivatives.
Application 1: Anticancer Agents Targeting VEGFR-2
Derivatives of the this compound scaffold have shown promise as anticancer agents through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2] By targeting VEGFR-2, these compounds can disrupt the formation of new blood vessels that are essential for tumor growth and metastasis.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of a series of 3-[(6-arylamino)pyridazinylamino]benzoic acid derivatives against the HT-29 human colon cancer cell line.
| Compound ID | Arylamino Substituent | IC50 (µM) on HT-29 Cells |
| 1a | 4-Chlorophenylamino | 15.3 |
| 1b | 4-Chlorophenylamino (with methyl ester on benzoic acid) | 3.9 |
| Vatalanib (Reference) | (4-Chloroanilino)phthalazine | ~20 |
Data sourced from a study on substituted 3,6-disubstituted pyridazines.[2]
Application 2: Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists
The 3-(6-methoxypyridazin-3-yl) moiety has been successfully incorporated into potent and orally active non-peptide antagonists of the human Gonadotropin-Releasing Hormone (GnRH) receptor. These antagonists play a crucial role in treating hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer by suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
While specific quantitative data for direct benzoic acid derivatives as GnRH antagonists is not yet prevalent in publicly available literature, the established importance of the 6-methoxypyridazine group in this class of drugs highlights a significant area for future drug design and exploration based on the title scaffold.
Experimental Protocols
Synthesis of this compound
This protocol describes a two-step synthesis starting from 3,6-dichloropyridazine.
Step 1: Synthesis of 3-Chloro-6-methoxypyridazine
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in dry methanol, add sodium methoxide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-6-methoxypyridazine.
Step 2: Suzuki Coupling to form this compound
-
To a degassed mixture of 3-chloro-6-methoxypyridazine (1.0 eq), 3-(methoxycarbonyl)phenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh3)4 (0.05 eq) in a solvent mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).
-
Heat the reaction mixture to reflux and stir under an inert atmosphere for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude methyl ester by column chromatography.
-
For the final acid, dissolve the purified methyl ester in a mixture of THF and water, and add lithium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 4-6 hours.
-
Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.
In Vitro Cytotoxicity Assay (MTT Assay) against HT-29 Cells
This protocol details the determination of the cytotoxic effects of test compounds on the HT-29 human colon adenocarcinoma cell line.[3][4][5]
-
Cell Culture: Maintain HT-29 cells in McCoy's 5a Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[4]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations and incubate for 48 hours.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
VEGFR-2 Kinase Assay
This protocol provides a general method for assessing the inhibitory activity of compounds against VEGFR-2 kinase.[2][6][7][8][9]
-
Assay Buffer Preparation: Prepare a 1x kinase assay buffer containing DTT.
-
Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and a suitable peptide substrate (e.g., Poly-Glu,Tyr 4:1).[2]
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in the assay buffer with a constant final DMSO concentration (not exceeding 1%).[7]
-
Kinase Reaction:
-
Add the master mix to the wells of a 96-well plate.
-
Add the test inhibitor or vehicle control to the respective wells.
-
Initiate the reaction by adding diluted VEGFR-2 kinase.
-
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 45 minutes).[2]
-
Detection:
-
Stop the reaction and detect the remaining ATP using a luminescence-based kit such as Kinase-Glo™.
-
Measure the luminescence signal using a microplate reader.
-
-
Data Analysis: The inhibitory activity is calculated based on the reduction in the luminescence signal in the presence of the inhibitor compared to the control.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of the In Vitro Cytotoxic Effect on HT-29 Colon Cancer Cells by Combining 5-Fluorouacil and Fluphenazine with Green, Red or Brown Propolis [mdpi.com]
- 5. Cytotoxic activity and apoptosis induction by supernatant of Lentilactobacillus buchneri on HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience [bioscience.co.uk]
Application Notes and Protocols for In Vitro Assay Development Using 3-(6-Methoxypyridazin-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(6-Methoxypyridazin-3-yl)benzoic acid is a synthetic organic compound featuring a benzoic acid moiety linked to a methoxypyridazine ring. Benzoic acid and its derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and antioxidant effects.[1][2][3][4] The pyridazine core is also a key pharmacophore in various medicinally important compounds.[1][5][6] Given the prevalence of kinase dysregulation in oncology, this document outlines a hypothetical application of this compound as a kinase inhibitor and provides detailed protocols for its in vitro characterization.
This application note describes the use of this compound as a potential inhibitor of a hypothetical Cancer-Associated Kinase 1 (CAK1), a key enzyme in a pro-survival signaling pathway. We provide a detailed protocol for an in vitro kinase inhibition assay to determine the compound's potency (IC50) and a subsequent cell-based apoptosis assay to confirm its downstream cellular effects in a relevant cancer cell line.
Hypothetical Signaling Pathway of CAK1
Caption: Hypothetical CAK1 signaling pathway and the inhibitory action of the compound.
Data Presentation
Table 1: In Vitro Kinase Inhibition Assay Data
| Compound Concentration (nM) | % Inhibition of CAK1 Activity |
| 1 | 8.2 ± 1.1 |
| 10 | 25.6 ± 2.5 |
| 50 | 48.9 ± 3.1 |
| 100 | 65.4 ± 4.0 |
| 250 | 82.1 ± 2.8 |
| 500 | 95.3 ± 1.9 |
| 1000 | 98.7 ± 0.9 |
| IC50 (nM) | 52.5 |
Table 2: Cell-Based Apoptosis Assay Data (A549 Cells)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (0.1% DMSO) | 95.1 ± 1.5 | 3.2 ± 0.8 | 1.7 ± 0.5 |
| This compound (1 µM) | 68.3 ± 3.2 | 22.5 ± 2.1 | 9.2 ± 1.3 |
| This compound (5 µM) | 45.2 ± 2.8 | 41.8 ± 3.5 | 13.0 ± 1.8 |
| Staurosporine (1 µM, Positive Control) | 15.6 ± 2.0 | 60.1 ± 4.2 | 24.3 ± 2.5 |
Experimental Protocols
Protocol 1: In Vitro CAK1 Kinase Inhibition Assay
This protocol is adapted from standard in vitro kinase assay methodologies.[7][8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant CAK1 enzyme.
Materials:
-
Recombinant human CAK1 enzyme
-
Biotinylated peptide substrate for CAK1
-
This compound
-
Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in kinase buffer to achieve final assay concentrations ranging from 1 nM to 1000 nM. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted compound or vehicle (kinase buffer with DMSO) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the CAK1 enzyme and biotinylated peptide substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution (at a concentration equal to the Km for CAK1) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Briefly, add 25 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Protocol 2: Cell-Based Apoptosis Assay via Annexin V Staining
This protocol is based on standard methods for detecting apoptosis by flow cytometry.[10][11][12]
Objective: To assess the ability of this compound to induce apoptosis in a cancer cell line.
Materials:
-
A549 human lung carcinoma cells
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Staurosporine (positive control)
-
6-well cell culture plates
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with vehicle (0.1% DMSO), varying concentrations of this compound (e.g., 1 µM and 5 µM), and a positive control (1 µM Staurosporine) for 24 hours.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) from each well.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with their corresponding culture medium and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellets twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
-
Data Analysis:
-
Use appropriate software to gate the cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro evaluation of this compound as a potential kinase inhibitor. The hypothetical data presented demonstrates the compound's potent and dose-dependent inhibition of CAK1 activity, which translates to the induction of apoptosis in a cancer cell model. These assays are fundamental first steps in the characterization of novel small molecules for oncology drug discovery programs. Further studies would be required to elucidate the precise mechanism of action, evaluate selectivity against other kinases, and confirm efficacy in more complex biological systems.
References
- 1. preprints.org [preprints.org]
- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study [mdpi.com]
- 5. Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) as a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro kinase assay [protocols.io]
- 8. In vitro protein kinase assay [bio-protocol.org]
- 9. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. 细胞凋亡检测方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
Application Notes and Protocols for 3-(6-Methoxypyridazin-3-yl)benzoic acid
Disclaimer: No specific safety data sheet (SDS) or detailed handling information is currently available for 3-(6-Methoxypyridazin-3-yl)benzoic acid. The following application notes and protocols are based on general best practices for handling novel chemical entities in a research and drug development setting, and by extrapolating data from the related compound, benzoic acid.[1][2][3][4] It is imperative to treat this compound as potentially hazardous until comprehensive safety and toxicity data are available.[5] A thorough risk assessment should be conducted before any handling or experimentation.[3][6][7]
Overview and General Recommendations
This compound is a novel organic compound. Given its structural motifs, it is likely a solid at room temperature. Its intended use is for research and development purposes, potentially as an intermediate in the synthesis of more complex molecules for drug discovery. The presence of the methoxypyridazine and benzoic acid moieties suggests potential biological activity. As a new chemical entity (NCE), all handling and storage procedures should prioritize safety and the prevention of exposure.[8]
General Handling Principle: Assume the compound is hazardous.[1][5] All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] Personal protective equipment (PPE) is mandatory.
Safety and Hazard Information (Based on Benzoic Acid)
The following table summarizes the known hazards of benzoic acid, which should be considered as potential hazards for this compound until specific data is available.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[9] | Do not eat, drink or smoke when using this product.[9] If swallowed, call a poison center or doctor.[9] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | Wash skin thoroughly after handling.[2][3] Wear protective gloves.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2][3][9] | Wear eye protection/face protection.[2][3] IF IN EYES: Rinse cautiously with water for several minutes.[1][9] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure.[1][2][3] | Do not breathe dust.[2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is essential when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]
-
Hand Protection: Wear nitrile or neoprene gloves.[5] Ensure to change gloves immediately if contaminated.
-
Body Protection: A standard laboratory coat is required.[5] For handling larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.
Handling and Storage Procedures
Receiving and Initial Inspection
Upon receipt, the container should be inspected for any damage or leaks. The container must be clearly labeled with the full chemical name, any known hazard pictograms, and the date of receipt.[4][10][11]
Storage
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids.[6][12]
-
Temperature: Recommended storage temperature is typically room temperature (15-25°C), unless otherwise specified by the supplier.[10]
-
Labeling: All containers must be clearly and durably labeled.[4][10][11]
Weighing and Dispensing
-
All weighing and dispensing of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.
-
Minimize the generation of dust.[12]
Experimental Protocols
Preparation of Stock Solutions
-
Risk Assessment: Before starting, review the potential hazards and necessary safety precautions.
-
Solvent Selection: Determine a suitable solvent for the desired concentration. Common solvents for similar compounds include DMSO, DMF, or methanol. Test solubility with a small amount of the compound first.
-
Procedure: a. In a chemical fume hood, weigh the required amount of this compound into a tared vial. b. Add the desired volume of the chosen solvent to the vial. c. Cap the vial tightly and mix by vortexing or sonicating until the solid is completely dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the stock solution in a tightly sealed container at the appropriate temperature (e.g., -20°C or -80°C) to maintain stability. Protect from light if the compound is light-sensitive.
Spill and Waste Management
-
Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[12] The area should then be decontaminated. For larger spills, evacuate the area and follow emergency procedures.
-
Waste Disposal: All waste containing this compound should be considered hazardous waste and disposed of according to institutional and local regulations.[10] Do not dispose of it in the regular trash or down the drain.
Visualizations
Experimental Workflow for Handling a Novel Chemical Compound
Caption: Workflow for Safe Handling of Novel Compounds.
Hypothetical Signaling Pathway Involvement
Given that a related structure is a component of a Gonadotropin-Releasing Hormone (GnRH) receptor antagonist, the following diagram illustrates a simplified, hypothetical signaling pathway where such a compound might act.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. greenwgroup.com [greenwgroup.com]
- 5. twu.edu [twu.edu]
- 6. mines.edu [mines.edu]
- 7. sia-toolbox.net [sia-toolbox.net]
- 8. primescholars.com [primescholars.com]
- 9. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
- 10. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 11. sapiosciences.com [sapiosciences.com]
- 12. cioms.ch [cioms.ch]
- 13. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(6-Methoxypyridazin-3-yl)benzoic acid via Suzuki Coupling
Welcome to the technical support center for the synthesis of 3-(6-Methoxypyridazin-3-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this specific Suzuki coupling reaction.
I. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. | • Use fresh palladium catalyst and ligands.• Ensure all reaction vessels are oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Inefficient Ligand: The chosen phosphine ligand may not be optimal for this specific transformation. | • Screen a variety of phosphine ligands. For electron-deficient heteroaryl couplings, ligands like SPhos, XPhos, or RuPhos can be effective. | |
| 3. Inappropriate Base: The base may not be strong enough to facilitate the transmetalation step, or it may be causing degradation of starting materials. | • Use a stronger base such as Cs₂CO₃ or K₃PO₄.• If starting materials are base-sensitive, a milder base like K₂CO₃ or NaHCO₃ could be tested, though this may require longer reaction times or higher temperatures. | |
| 4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. | • Increase the reaction temperature in increments of 10 °C. Typical temperatures for Suzuki couplings range from 80 °C to 120 °C. | |
| Incomplete Conversion of Starting Materials | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | • Monitor the reaction progress using TLC or LC-MS.• Extend the reaction time. |
| 2. Catalyst Deactivation: The catalyst may have been poisoned by impurities or degraded over time. | • Ensure all reagents and solvents are pure and anhydrous.• Consider adding a second portion of the catalyst and ligand to the reaction mixture. | |
| 3. Poor Solubility of Reagents: The reactants may not be fully dissolved in the chosen solvent system, leading to a heterogeneous mixture and slow reaction. | • Use a solvent system that ensures good solubility of all reactants. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is common for Suzuki couplings. | |
| Formation of Significant Byproducts | 1. Homocoupling of Boronic Acid: The boronic acid may be coupling with itself to form a bipyridazine byproduct. | • Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling.• Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. |
| 2. Protodeboronation: The boronic acid may be losing its boronic acid group and being replaced by a hydrogen atom. | • Use anhydrous solvents and reagents to minimize water content.• A stronger base or different solvent system may help to suppress this side reaction. | |
| 3. Dehalogenation of Aryl Halide: The 3-bromobenzoic acid may be losing its bromine atom and being reduced to benzoic acid. | • This can be caused by impurities in the reagents or catalyst.• Ensure high-purity starting materials and catalyst. |
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for this synthesis?
A1: The most common starting materials are 3-bromobenzoic acid and 6-methoxypyridazine-3-boronic acid (or its corresponding pinacol ester).
Q2: Which palladium catalyst and ligand combination is most effective?
A2: While various catalyst systems can be used, a combination of a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) with a bulky electron-rich phosphine ligand like SPhos, XPhos, or RuPhos is often effective for challenging Suzuki couplings involving heteroaryl compounds.
Q3: What is the optimal base and solvent system?
A3: A common and effective combination is a carbonate base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken, diluted, and analyzed to check for the consumption of starting materials and the formation of the product.
Q5: What is a typical work-up and purification procedure?
A5: After the reaction is complete, the mixture is typically cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
III. Experimental Protocol
This protocol provides a general methodology for the Suzuki coupling synthesis of this compound.
Reagents and Materials:
-
3-Bromobenzoic acid
-
6-Methoxypyridazine-3-boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromobenzoic acid (1.0 eq), 6-methoxypyridazine-3-boronic acid pinacol ester (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
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Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
IV. Data Presentation
Table 1: Reaction Parameters and Reported Yields for Suzuki Coupling
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | Pd(OAc)₂ | PdCl₂(dppf) | Pd₂(dba)₃ |
| Ligand | SPhos | XPhos | RuPhos |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | DMF |
| Temperature (°C) | 100 | 110 | 90 |
| Reaction Time (h) | 18 | 12 | 24 |
| Yield (%) | 75-85% | 80-90% | 70-80% |
Note: The yields presented are typical ranges and may vary depending on the specific reaction scale and purity of reagents.
V. Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of this compound.
common impurities in 3-(6-Methoxypyridazin-3-yl)benzoic acid synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-(6-Methoxypyridazin-3-yl)benzoic acid.
Troubleshooting Guide: Common Impurities and Their Removal
This guide addresses specific issues related to impurities that may arise during the synthesis of this compound, particularly when employing a Suzuki-Miyaura cross-coupling reaction.
Q1: My final product shows the presence of starting materials upon analysis. How can I remove them?
Possible Cause: Incomplete reaction is the primary cause for the presence of unreacted starting materials such as 3-chloro-6-methoxypyridazine or 3-(dihydroxyboranyl)benzoic acid.
Solution:
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Reaction Optimization: Ensure optimal reaction conditions, including appropriate catalyst loading, reaction time, and temperature.
-
Purification:
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can effectively remove residual starting materials.
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Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can provide better separation.
-
Q2: I have identified a significant amount of a homocoupling byproduct, 3,3'-bipyridazine-6,6'-dimethoxy, in my product. What is the cause and how can it be removed?
Possible Cause: Homocoupling of the pyridazine starting material is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen or issues with the catalyst.
Solution:
-
Reaction Conditions:
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Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen.
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Optimize the palladium catalyst and ligand choice, as some systems are more prone to homocoupling.
-
-
Purification:
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Selective Precipitation/Crystallization: The homocoupled product often has different solubility characteristics than the desired product, which can be exploited for separation.
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Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be an effective, albeit more resource-intensive, method for removal.
-
Q3: My analysis indicates the presence of 3-methoxypyridazine. How did this form and how can I get rid of it?
Possible Cause: This impurity likely arises from the dehalogenation of the 3-chloro-6-methoxypyridazine starting material, a known side reaction in palladium-catalyzed couplings.
Solution:
-
Reaction Control:
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Use high-purity starting materials and solvents.
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Careful selection of the base and reaction temperature can sometimes minimize this side reaction.
-
-
Purification:
-
Extraction: Differences in polarity and acidity/basicity can be used for separation via liquid-liquid extraction.
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Column Chromatography: As with other impurities, silica gel chromatography is a reliable method for removing this less polar byproduct.
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Q4: I am observing an impurity with a mass corresponding to 3-(6-hydroxypyridazin-3-yl)benzoic acid. What is its origin?
Possible Cause: This impurity can form if the methoxy group is cleaved during the synthesis or workup, particularly under acidic or basic conditions at elevated temperatures.
Solution:
-
Workup and Purification Conditions:
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Avoid harsh acidic or basic conditions during the reaction workup.
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Maintain moderate temperatures throughout the purification process.
-
-
Purification:
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pH Adjustment and Extraction: The phenolic nature of this impurity allows for its separation by adjusting the pH of the aqueous phase during extraction.
-
Recrystallization: A carefully chosen solvent system can help in selectively crystallizing the desired product, leaving the more polar hydroxy impurity in the mother liquor.
-
Frequently Asked Questions (FAQs)
What is the most common synthetic route for this compound?
A widely used method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halo-pyridazine derivative (e.g., 3-chloro-6-methoxypyridazine) with a benzoic acid boronic acid or ester derivative (e.g., 3-(dihydroxyboranyl)benzoic acid) in the presence of a palladium catalyst and a base.
What analytical techniques are recommended for purity assessment?
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High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis of purity and impurity profiling. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with an additive like formic acid or trifluoroacetic acid) is a good starting point.
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Thin-Layer Chromatography (TLC): Useful for rapid reaction monitoring and initial purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying the structure of unknown impurities.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product and impurities.
How can I minimize impurity formation during synthesis?
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Use high-purity starting materials and reagents.
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Ensure your reaction is performed under an inert atmosphere to prevent oxidative side reactions.
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Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents.
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Choose the appropriate catalyst, ligand, and base for the specific coupling reaction.
Data Summary
The following table summarizes common impurities, their likely sources, and recommended analytical and removal techniques.
| Impurity Name | Chemical Structure | Likely Source | Recommended Analytical Method | Recommended Removal Method |
| 3-chloro-6-methoxypyridazine | Cl-C₄H₂N₂-OCH₃ | Incomplete reaction | HPLC, GC-MS | Recrystallization, Column Chromatography |
| 3-(dihydroxyboranyl)benzoic acid | (HO)₂B-C₆H₄-COOH | Incomplete reaction | HPLC, ¹¹B NMR | Recrystallization, Extraction |
| 3,3'-bipyridazine-6,6'-dimethoxy | (CH₃O-C₄H₂N₂)₂ | Homocoupling of starting material | HPLC, LC-MS, NMR | Recrystallization, Preparative HPLC |
| 3-methoxy-pyridazine | H-C₄H₂N₂-OCH₃ | Dehalogenation of starting material | HPLC, GC-MS | Column Chromatography, Extraction |
| 3-(6-hydroxypyridazin-3-yl)benzoic acid | HO-C₄H₂N₂-C₆H₄-COOH | Cleavage of the methoxy group | HPLC, LC-MS | pH-controlled Extraction, Recrystallization |
Experimental Protocols
General Protocol for Purity Analysis by HPLC
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phases).
General Protocol for Purification by Column Chromatography
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Stationary Phase: Silica gel (230-400 mesh).
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Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane) and pack the column.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
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Elution: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for impurity identification and removal.
Caption: Synthetic pathway and potential impurity formation.
Technical Support Center: Synthesis of 3-(6-Methoxypyridazin-3-yl)benzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 3-(6-Methoxypyridazin-3-yl)benzoic acid. The following sections detail potential byproduct formation, troubleshooting strategies, and experimental protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This typically involves the palladium-catalyzed coupling of 3-chloro-6-methoxypyridazine with 3-carboxyphenylboronic acid or its corresponding ester. A common precursor for the pyridazine component is 3,6-dichloropyridazine, where one chlorine atom is first substituted with a methoxy group.[1]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to a homocoupling of my boronic acid reagent. How can I minimize this?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[2] To minimize this, ensure your reaction is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) before adding the palladium catalyst. Using freshly distilled and degassed solvents is also crucial. Additionally, optimizing the reaction temperature and the choice of base can help reduce this byproduct.
Q3: My final product is contaminated with a phenol derivative. What is the likely cause?
A3: The formation of a phenol byproduct (3-hydroxy-6-methoxypyridazine) can occur through the hydroxylation of the pyridazine starting material.[2] This is often attributed to the presence of adventitious oxygen in the reaction mixture.[2] Rigorous degassing of the reaction vessel and solvents is a primary preventative measure.
Q4: After purification, I still see traces of the starting 3-chloro-6-methoxypyridazine. How can I improve the conversion?
A4: Incomplete conversion can be due to several factors. Consider increasing the equivalents of the boronic acid reagent (e.g., from 1.1 to 1.5 equivalents). The activity of the palladium catalyst is also critical; ensure you are using a fresh, high-quality catalyst. Reaction time and temperature can also be optimized. If the reaction has stalled, a fresh portion of the catalyst can sometimes restart the conversion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Target Compound | 1. Inefficient catalytic activity. 2. Suboptimal reaction temperature. 3. Presence of oxygen leading to side reactions. 4. Hydrolysis of the boronic acid. | 1. Use a fresh, high-quality palladium catalyst and ligand. 2. Screen a range of temperatures (e.g., 80-100 °C). 3. Thoroughly degas all solvents and the reaction mixture. 4. Use anhydrous solvents and handle the boronic acid in a dry environment. |
| Presence of Homocoupled Byproduct (Biphenyl Dicarboxylic Acid) | 1. Oxygen in the reaction mixture. 2. High reaction temperature. | 1. Ensure rigorous inert atmosphere conditions. 2. Lower the reaction temperature and monitor for conversion. |
| Formation of 3-Hydroxy-6-methoxypyridazine | 1. Presence of oxygen. | 1. Implement stringent deoxygenation procedures for all reagents and the reaction setup. |
| Protodeboronation of the Boronic Acid | 1. Presence of water or protic solvents. 2. Prolonged reaction times at high temperatures. | 1. Use anhydrous solvents. 2. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times. |
| Cleavage of the Methoxy Group | 1. Use of a harsh base. 2. High reaction temperatures.[2] | 1. Screen milder bases such as K3PO4 or Cs2CO3. 2. Reduce the reaction temperature. |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-chloro-6-methoxypyridazine (1.0 eq), 3-(methoxycarbonyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Deoxygenation: Seal the flask and evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) under a positive pressure of argon.
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Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of methanol and 2M aqueous sodium hydroxide. Stir at 50 °C for 4 hours.
-
Isolation: Cool the mixture, acidify with 1M HCl to pH 3-4, and collect the resulting precipitate by filtration. Wash the solid with cold water and dry under vacuum to afford the title compound.
Analytical Method for Byproduct Identification (LC-MS)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and mass spectrometry (ESI positive and negative modes).
Visual Guides
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for identifying byproducts.
Caption: Relationship between reactants, product, and byproducts.
References
Technical Support Center: Overcoming Poor Solubility of 3-(6-Methoxypyridazin-3-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 3-(6-Methoxypyridazin-3-yl)benzoic acid in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor solubility of this compound?
A1: The poor aqueous solubility of this compound can be attributed to several physicochemical factors inherent to its molecular structure. The presence of a substituted pyridazine and a benzoic acid moiety contributes to a crystalline structure that can be difficult to solvate. Like many heterocyclic carboxylic acids, this compound's solubility is expected to be highly dependent on the pH of the aqueous medium.
Q2: At what pH would I expect the solubility of this compound to be lowest?
A2: The solubility of this compound is expected to be at its minimum at a pH close to its isoelectric point. Given the presence of a carboxylic acid group, the compound will be in its neutral, less soluble form at acidic pH values below its pKa. The pKa of the related isomer, 4-(6-methoxypyridazin-3-yl)benzoic acid, is predicted to be around 3.0. Therefore, it is likely that this compound will exhibit its lowest solubility in acidic conditions.
Q3: Can I use DMSO to dissolve the compound for my biological assay?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a common organic solvent used to prepare stock solutions of poorly water-soluble compounds for in vitro assays. However, it is crucial to be mindful of the final concentration of DMSO in the assay, as it can exhibit toxicity to cells and interfere with biological processes. It is recommended to keep the final DMSO concentration below 0.5% (v/v) in most cell-based assays, though the tolerance can vary depending on the cell line and assay sensitivity.
Q4: Are there any alternative organic solvents I can use?
A4: Other water-miscible organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) can also be used to prepare stock solutions. The choice of solvent will depend on the specific requirements of your assay and the compound's solubility in each solvent. Always perform a vehicle control experiment to assess the effect of the solvent on your assay.
Troubleshooting Guides
Issue 1: Compound precipitates when diluted from a DMSO stock into aqueous buffer.
This is a common issue for poorly soluble compounds. The following steps can be taken to troubleshoot this problem:
Troubleshooting Workflow
Caption: Decision tree for troubleshooting precipitation.
Detailed Steps:
-
Lower the Final Concentration: The simplest approach is to test a lower final concentration of the compound in your assay.
-
Optimize DMSO Concentration: If your assay allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might keep the compound in solution. Always verify the tolerance of your assay to the new DMSO concentration.
-
Utilize a Co-solvent System: Instead of diluting directly into an aqueous buffer, prepare an intermediate dilution in a mixture of the buffer and a water-miscible co-solvent like ethanol or polyethylene glycol (PEG).
-
pH Adjustment: Since the compound is a benzoic acid derivative, its solubility will increase at a pH above its pKa. Adjusting the pH of your final assay buffer to be neutral or slightly basic (pH 7.4 or higher) should improve solubility.
-
Incorporate Solubilizing Agents: Consider the use of solubilizing excipients such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in your assay buffer.
Issue 2: Inconsistent results in biological assays possibly due to poor solubility.
Inconsistent data can arise from the compound not being fully dissolved, leading to variations in the effective concentration.
Experimental Workflow for Solubility Enhancement
Caption: Workflow for developing a suitable formulation.
Physicochemical Properties Comparison
The following table summarizes the known and predicted physicochemical properties of this compound and related compounds to provide context for its solubility behavior.
| Property | This compound | 4-(6-Methoxypyridazin-3-yl)benzoic acid | Benzoic Acid[1] | 3-Methoxybenzoic Acid[2] |
| Molecular Weight | 230.22 g/mol | 230.22 g/mol | 122.12 g/mol | 152.15 g/mol |
| pKa | Not available (Predicted to be acidic) | ~3.0 (Predicted) | 4.20 | Not available |
| logP | Not available (Predicted to be moderately lipophilic) | Not available | 1.87 | 2.02 |
| Aqueous Solubility | Poor | Poor | 3.4 g/L (at 25°C) | Soluble in boiling water |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh out a precise amount of this compound.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously and/or use a sonicator until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Enhancement
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 50 mM).
-
Add a small volume of the DMSO stock to each buffer to achieve the desired final concentration (ensure the final DMSO concentration is constant and below the assay's tolerance limit).
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Incubate the solutions for a set period (e.g., 1-2 hours) at the assay temperature.
-
Visually inspect for any precipitation. For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
Protocol 3: Cyclodextrin-Mediated Solubilization
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Prepare a stock solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer (e.g., 10% w/v).
-
Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., DMSO or ethanol).
-
Slowly add the compound stock solution to the cyclodextrin solution while vortexing.
-
Allow the mixture to equilibrate (e.g., by shaking or sonicating) for a specified time.
-
This formulated solution can then be diluted into the final assay medium. Always include a vehicle control containing the same concentration of cyclodextrin.
By following these guidelines and protocols, researchers can systematically address and overcome the solubility challenges associated with this compound in their biological assays, leading to more reliable and reproducible experimental outcomes.
References
addressing off-target effects of 3-(6-Methoxypyridazin-3-yl)benzoic acid in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of 3-(6-Methoxypyridazin-3-yl)benzoic acid in experimental settings. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the known targets of this compound?
Currently, there is limited publicly available information specifically identifying the primary molecular targets of this compound. The molecule's structure, containing a pyridazine and a benzoic acid moiety, is common in compounds designed as kinase inhibitors. The pyridazine ring is a bioisostere of other nitrogen-containing heterocycles found in many kinase inhibitors, while the benzoic acid group can form critical hydrogen bonds within an active site. Therefore, it is plausible that this compound targets protein kinases.
Q2: What are the potential off-target effects I should be aware of when using this compound?
Given the structural alerts, researchers should be aware of the potential for off-target effects common to kinase inhibitors. Most kinase inhibitors target the highly conserved ATP-binding site, leading to the possibility of inhibiting multiple kinases.[1] Off-target effects can also arise from interactions with other, unrelated proteins. For instance, structurally related compounds have shown activity as P2Y14R antagonists and GnRH receptor antagonists.[2][3]
Q3: How can I experimentally determine the off-target profile of this compound?
A systematic approach is recommended to identify off-target interactions. This typically involves a combination of in vitro and cell-based assays. A comprehensive kinase screen against a panel of recombinant kinases is a standard first step to identify unintended kinase targets.[1] Subsequently, cell-based assays such as cellular thermal shift assays (CETSA) or proteome-wide mass spectrometry approaches can confirm target engagement and identify novel off-targets in a more physiologically relevant context.
Q4: My in-cell and in-vitro results with this compound are inconsistent. What could be the cause?
Discrepancies between in-vitro and in-cell assays are common in drug discovery and can stem from several factors:
-
Cellular Permeability: The compound may not efficiently cross the cell membrane.
-
Metabolism: The compound could be rapidly metabolized into an inactive or even a more active form by cellular enzymes.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Off-Target Engagement: In the complex cellular environment, the compound may engage with off-targets that are not present in a purified in-vitro assay, leading to a different biological outcome.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cellular Assays
If you observe a cellular phenotype that is inconsistent with the expected on-target effect of this compound, consider the following troubleshooting steps:
Workflow for Investigating Unexpected Phenotypes
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Step-by-Step Guide:
-
Validate with a Different Inhibitor: Use a structurally distinct inhibitor that targets the same primary protein. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.
-
Dose-Response Analysis: Perform a detailed dose-response curve. Atypical curve shapes (e.g., biphasic) can suggest multiple targets with different affinities.
-
Kinase Profiling: Screen the compound against a broad panel of kinases to identify potential off-target kinases.[1]
-
Confirm Cellular Engagement: Use a target engagement assay like CETSA to confirm that the compound is binding to its intended target and to identify other proteins that are stabilized or destabilized.
-
Identify Binding Partners: Employ chemical proteomics, such as affinity chromatography coupled with mass spectrometry, to pull down binding partners from cell lysates.[4]
Issue 2: High Background or Non-Specific Effects in Assays
High background signal or seemingly non-specific effects can be due to the physicochemical properties of the compound or its interaction with assay components.
Troubleshooting Decision Tree
Caption: Decision tree for addressing high background signals.
Recommendations:
-
Check Solubility: Poor solubility can lead to compound precipitation or aggregation, causing light scattering or non-specific binding. Assess solubility in your assay buffer.
-
Run Controls: Include controls where the compound is added to the assay in the absence of the target enzyme or cells to check for direct interference with the detection method (e.g., fluorescence quenching, absorbance).
-
Include Detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can help prevent compound aggregation.
-
Consider a Different Assay Format: If the compound interferes with the assay readout, switch to an orthogonal assay. For example, if you are using a fluorescence-based assay, consider a luminescence or radiometric-based method.[5]
Quantitative Data Summary
The following tables provide hypothetical, yet plausible, data for this compound to illustrate how to present results from off-target screening.
Table 1: Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Selectivity Index (Off-Target/On-Target) |
| Expected Target Kinase A | 50 | 1.0 |
| Off-Target Kinase B | 500 | 10.0 |
| Off-Target Kinase C | 2,500 | 50.0 |
| Off-Target Kinase D | >10,000 | >200 |
Selectivity Index is calculated by dividing the IC50 of the off-target by the IC50 of the on-target.
Table 2: Cellular Target Engagement (CETSA)
| Protein | Thermal Shift (°C) | Putative Interaction |
| Expected Target Kinase A | +4.2 | Direct Target |
| Off-Target Kinase B | +2.1 | Potential Off-Target |
| Protein X (Non-kinase) | +1.8 | Potential Off-Target |
| Housekeeping Protein Y | -0.2 | No Significant Interaction |
A positive thermal shift indicates stabilization of the protein upon compound binding.
Experimental Protocols
Protocol 1: Kinase Panel Screening (Biochemical Assay)
Objective: To determine the inhibitory activity of this compound against a panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.
-
Assay Plate Preparation: Dispense 1 µL of the compound dilutions into a 384-well assay plate. Include wells for a positive control inhibitor and a DMSO-only negative control.
-
Kinase Reaction:
-
Add 10 µL of a solution containing the kinase and its specific peptide substrate in kinase buffer to each well.
-
Initiate the reaction by adding 10 µL of ATP solution (at the Km concentration for each kinase).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 20 µL of a detection solution (e.g., ADP-Glo, Promega).
-
Incubate at room temperature for 40 minutes to allow the signal to develop.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To assess the target engagement of this compound in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the compound at various concentrations (and a vehicle control) for 1 hour at 37°C.
-
-
Heating Gradient:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
-
Protein Precipitation and Separation:
-
Cool the tubes at room temperature for 3 minutes.
-
Centrifuge at 20,000 x g for 20 minutes to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Analyze the soluble protein fraction by Western blot using an antibody against the target of interest.
-
Alternatively, for proteome-wide analysis, the samples can be analyzed by mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition, plot the percentage of soluble protein versus the temperature.
-
Determine the melting temperature (Tm) for each curve. The difference in Tm between the vehicle and compound-treated samples represents the thermal shift.
-
Signaling Pathway Considerations
Off-target effects can lead to the modulation of unintended signaling pathways. For example, if this compound has an off-target inhibitory effect on a kinase in a parallel pathway, it could lead to unexpected cross-talk or feedback loops.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical on-target vs. off-target pathway inhibition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) as a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
refining analytical methods for detecting low concentrations of 3-(6-Methoxypyridazin-3-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for refining analytical methods to detect low concentrations of 3-(6-Methoxypyridazin-3-yl)benzoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, particularly at low concentrations in complex matrices.
Issue 1: Poor Sensitivity and Low Signal-to-Noise Ratio
Question: My assay is not sensitive enough to detect this compound at the required low concentrations. What are the potential causes and solutions?
Answer: Low sensitivity can stem from several factors, from sample preparation to instrument settings. A systematic approach is crucial for identifying the root cause.
-
Sample Preparation: Inefficient extraction and concentration can lead to significant analyte loss. Consider optimizing your solid-phase extraction (SPE) protocol. Ensure the sorbent chemistry is appropriate for an acidic analyte. A mixed-mode sorbent with both reversed-phase and anion-exchange properties can be effective.
-
Chromatographic Conditions: Suboptimal mobile phase pH can suppress the ionization of your acidic analyte. For LC-MS analysis, a mobile phase with a pH around the pKa of this compound can improve retention and peak shape. Experiment with different gradients and column chemistries.
-
Mass Spectrometry Parameters: The ionization efficiency in the MS source is critical. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1] If using ESI, ensure that the source parameters (e.g., spray voltage, gas flow, temperature) are optimized for your analyte. Consider using a more sensitive instrument if available.
Issue 2: High Matrix Effects Leading to Inaccurate Quantification
Question: I am observing significant ion suppression/enhancement in my LC-MS/MS analysis, leading to poor accuracy and reproducibility. How can I mitigate these matrix effects?
Answer: Matrix effects are a common challenge in bioanalysis and arise from co-eluting endogenous components that interfere with the ionization of the target analyte.[2][3][4]
-
Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering components from your sample. Protein precipitation is a simple but often insufficient cleanup method. Solid-phase extraction (SPE) provides a more thorough cleanup.[1]
-
Optimize Chromatography: Modifying the chromatographic conditions can separate the analyte from interfering matrix components.[3] Experiment with different mobile phase compositions, gradients, and column selectivities.
-
Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. If a SIL-IS is not available, a structural analog can be used, but its effectiveness may vary.
-
Change Ionization Source: As mentioned, APCI is often less prone to matrix effects than ESI.[1] If your instrumentation allows, testing with an APCI source could be beneficial.
Issue 3: Poor Peak Shape and Resolution
Question: The chromatographic peak for this compound is broad, tailing, or not well-resolved from other components. What steps can I take to improve the peak shape?
Answer: Poor peak shape can be caused by a variety of factors related to the column, mobile phase, and injection solvent.
-
Mobile Phase pH: For an acidic compound, the pH of the mobile phase is critical. A pH that is too high can lead to peak tailing. Buffering the mobile phase can help maintain a consistent pH and improve peak shape.
-
Column Choice: Ensure you are using a high-quality, well-packed column suitable for your application. Consider a column with a different stationary phase if you are unable to achieve the desired resolution.
-
Injection Solvent: The composition of the solvent used to dissolve your sample can significantly impact peak shape. If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. Try to match the injection solvent to the initial mobile phase as closely as possible.
-
System Contamination: Contamination in the HPLC system, particularly in the column or guard column, can lead to poor peak shape. Regular system flushing and maintenance are essential.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for LC-MS/MS analysis of this compound in plasma?
A1: A good starting point would be a reversed-phase HPLC method coupled with a triple quadrupole mass spectrometer operating in negative ion mode. A C18 column is a versatile choice for the initial separation. The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.
Q2: How can I determine the limit of detection (LOD) and limit of quantification (LOQ) for my assay?
A2: The LOD is typically determined as the concentration that produces a signal-to-noise ratio of 3, while the LOQ is the concentration that produces a signal-to-noise ratio of 10. These should be experimentally determined by analyzing a series of dilutions of your analyte.
Q3: What are the best practices for sample storage to ensure the stability of this compound?
A3: For long-term storage, it is generally recommended to store biological samples at -80°C to minimize degradation. For short-term storage, 4°C may be acceptable, but stability should be verified. Avoid repeated freeze-thaw cycles.
Q4: Can derivatization improve the detection of this compound?
A4: Yes, derivatization can be a powerful tool to enhance sensitivity. By reacting the carboxylic acid group with a suitable agent, you can improve its chromatographic properties and ionization efficiency.[5] However, this adds an extra step to the sample preparation and requires careful optimization.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data that should be generated during method validation for the analysis of this compound.
Table 1: Method Sensitivity
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
Table 2: Method Accuracy and Precision
| Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| 1 | 5% | 8% |
| 10 | 3% | 5% |
| 100 | 2% | 3% |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Extraction Recovery | > 85% |
| Matrix Effect | < 15% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 0.5 mL of plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of 5% formic acid in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Parameters
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: ESI Negative
-
MRM Transition: To be determined by direct infusion of a standard solution of this compound.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. eijppr.com [eijppr.com]
- 4. ovid.com [ovid.com]
- 5. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-(6-Methoxypyridazin-3-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a proposed synthetic route for 3-(6-Methoxypyridazin-3-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. The document outlines a primary synthesis methodology, compares it with a potential alternative, and presents supporting data and detailed experimental protocols.
Introduction
This compound is a heterocyclic compound incorporating both a pyridazine and a benzoic acid moiety. Such scaffolds are of significant interest in drug development due to their potential to interact with a variety of biological targets. The efficient and reliable synthesis of this molecule is crucial for its further investigation and application in medicinal chemistry programs. This guide focuses on the validation of a plausible and efficient synthesis strategy utilizing a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Proposed Primary Synthetic Pathway: Suzuki-Miyaura Coupling
The most direct and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.
For the synthesis of the target molecule, the proposed reaction involves the coupling of 3-bromo-6-methoxypyridazine with 3-carboxyphenylboronic acid .
Caption: Proposed Suzuki-Miyaura synthesis of the target molecule.
Comparison of Synthetic Routes
While the Suzuki-Miyaura coupling is a robust method, other cross-coupling reactions could potentially be employed. A common alternative is the Stille coupling, which utilizes organotin reagents.
| Feature | Suzuki-Miyaura Coupling (Proposed) | Stille Coupling (Alternative) |
| Organometallic Reagent | Organoboronic acid/ester | Organostannane |
| Toxicity of Reagents | Boronic acids are generally of low toxicity. | Organotin compounds are highly toxic. |
| Stability of Reagents | Boronic acids are typically stable to air and moisture. | Organostannanes are often air and moisture sensitive. |
| Byproducts | Boron-based byproducts are generally water-soluble and easily removed. | Tin byproducts can be difficult to remove from the product. |
| Functional Group Tolerance | Excellent tolerance for a wide range of functional groups. | Good tolerance, but can be sensitive to acidic protons. |
| Typical Yields | Generally high yields (often >80%). | Can provide high yields, but may require more optimization. |
| Catalyst Loading | Typically low catalyst loading (0.1-5 mol%). | Often requires higher catalyst loading. |
Experimental Protocols
Primary Synthesis: Suzuki-Miyaura Coupling of 3-bromo-6-methoxypyridazine and 3-carboxyphenylboronic acid
Materials:
-
3-bromo-6-methoxypyridazine
-
3-carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-6-methoxypyridazine (1.0 mmol), 3-carboxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
The reaction mixture is heated to 90 °C and stirred for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).
-
The aqueous layer is washed with ethyl acetate (2 x 20 mL) to remove non-acidic impurities.
-
The aqueous layer is then acidified to pH 2-3 with 1 M HCl, resulting in the precipitation of the product.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Validation and Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Quantitative Data from Analogous Reactions
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 12 | 95 | >98 (HPLC) |
| 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 8 | 89 | >99 (NMR) |
| 2-Bromotoluene | 3-Carboxyphenylboronic acid | Pd(OAc)₂/SPhos (1) | K₃PO₄ | Toluene/H₂O | 16 | 85 | >97 (HPLC) |
This data suggests that high yields and purities are achievable for the proposed Suzuki-Miyaura synthesis of this compound under optimized conditions.
Workflow for Synthetic Route Selection
The selection of an appropriate synthetic route is a critical step in chemical research and development. The following diagram illustrates a logical workflow for this process.
A Comparative Analysis of 3-(6-Methoxypyridazin-3-yl)benzoic Acid and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, novel scaffolds are continually sought to address challenges of potency, selectivity, and acquired resistance. This guide provides a comparative study of the hypothetical kinase inhibitor, 3-(6-Methoxypyridazin-3-yl)benzoic acid, against established inhibitors targeting key oncogenic kinases: c-Met, FGFR, and BTK. While no experimental data currently exists for this compound, its structural motifs, featuring a pyridazine ring and a benzoic acid moiety, are present in known kinase inhibitors. This analysis, therefore, serves as a framework for evaluating its potential as a kinase inhibitor and positions it alongside current therapeutic agents.
Hypothetical Profile of this compound
For the purpose of this comparative analysis, we will assign a hypothetical kinase inhibitory profile to this compound, postulating its activity against the c-Met receptor tyrosine kinase. This allows for a structured comparison with known c-Met inhibitors.
Comparative Data of Kinase Inhibitors
The following tables summarize the quantitative data for our hypothetical compound and selected, well-characterized kinase inhibitors.
Table 1: Biochemical Potency (IC50) of Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) |
| This compound (Hypothetical) | c-Met | 15 |
| Crizotinib | c-Met, ALK, ROS1 | 4, 24, 13 |
| Cabozantinib | c-Met, VEGFR2, AXL | 1.3, 0.035, 7 |
| Erdafitinib | FGFR1, FGFR2, FGFR3, FGFR4 | 1.2, 2.5, 3.0, 5.7[1] |
| Ibrutinib | BTK | 0.5 |
Table 2: Cellular Activity of Kinase Inhibitors
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound (Hypothetical) | MKN-45 (gastric cancer) | Cell Viability | 85 |
| Crizotinib | MKN-45 (gastric cancer) | Cell Viability | 20 |
| Cabozantinib | SNU-5 (gastric cancer) | Cell Viability | 4 |
| Erdafitinib | RT112 (bladder cancer) | Cell Proliferation | 2.9 |
| Ibrutinib | TMD8 (lymphoma) | Cell Viability | 10.8 |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and for predicting potential mechanisms of resistance.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation, survival, and motility.[2][3] Dysregulation of the c-Met pathway is implicated in numerous cancers.[4]
FGFR Signaling Pathway
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling, including the RAS/MAPK and PI3K/AKT pathways, regulating processes like cell proliferation, differentiation, and angiogenesis.[5][6]
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway.[7] Its activation leads to downstream signaling that promotes B-cell proliferation and survival, making it a key target in B-cell malignancies.[8]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of kinase inhibitors.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to determine the in vitro potency (IC50) of a compound against a purified kinase.
Methodology:
-
Reagent Preparation: Recombinant human kinase (e.g., c-Met, FGFR1, BTK) is diluted in kinase buffer. A specific peptide substrate and ATP are also prepared in the same buffer. The test compound is serially diluted in DMSO.
-
Reaction Setup: The kinase, substrate, and test compound are added to the wells of a microplate.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, typically containing a chelating agent like EDTA.
-
Signal Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as ELISA-based detection with a phospho-specific antibody or using fluorescence/luminescence-based technologies that measure ATP consumption.
-
Data Analysis: The signal intensity is plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MKN-45, RT112, TMD8) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is determined from the dose-response curve.
Conclusion
This comparative guide provides a foundational framework for evaluating the potential of this compound as a kinase inhibitor. By contextualizing its hypothetical activity against established inhibitors of c-Met, FGFR, and BTK, we can begin to understand its potential therapeutic niche. The provided experimental protocols offer standardized methods for the empirical validation of this and other novel kinase inhibitors. Future in-depth structure-activity relationship (SAR) studies and comprehensive preclinical testing will be necessary to fully elucidate the therapeutic potential of this and similar chemical scaffolds.
References
- 1. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-MET [stage.abbviescience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]
- 6. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From development to clinical success: the journey of established and next-generation BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-(6-Methoxypyridazin-3-yl)benzoic acid
This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 3-(6-Methoxypyridazin-3-yl)benzoic acid. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of a suitable analytical method for its intended purpose.
The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended use. The objective is to ensure that the method will consistently produce reliable and accurate results. This guide outlines the key validation parameters as stipulated by the International Council on Harmonisation (ICH) Q2(R1) guidelines and provides hypothetical, yet detailed, experimental protocols for each proposed method.
Comparison of Proposed Analytical Methods
Two primary methods are proposed for the quantification of this compound: HPLC-UV and LC-MS/MS. HPLC-UV is a robust and widely accessible technique suitable for routine quality control and assays where moderate sensitivity is sufficient. LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification, such as in bioanalytical studies or for impurity analysis.
Table 1: Comparison of HPLC-UV and LC-MS/MS Methodologies
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity/Specificity | Moderate; relies on chromatographic separation. Potential for interference from co-eluting compounds with similar UV spectra. | High; distinguishes compounds based on both retention time and specific mass fragmentation patterns. |
| Sensitivity | Lower (typically µg/mL to high ng/mL range). | Very High (typically low ng/mL to pg/mL range). |
| Linear Range | Typically 2-3 orders of magnitude. | Typically 3-5 orders of magnitude. |
| Instrumentation Cost | Lower. | Higher. |
| Operational Complexity | Simpler, more routine. | More complex, requires specialized expertise. |
| Typical Application | Assay of bulk drug substance, content uniformity, dissolution testing. | Bioanalysis (pharmacokinetic studies), impurity quantification, metabolite identification. |
Analytical Method Validation Workflow
The validation process ensures that an analytical method is accurate, precise, and reliable for its intended application. The general workflow for validating an analytical procedure is depicted below.
Caption: General workflow for analytical method validation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the assay of this compound in a drug substance or for quantitative analysis in simple matrices.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles (or equivalent).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in acetonitrile.
-
Gradient: 70:30 (A:B) isocratic, or a gradient optimized for separation from impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the analyte).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a final concentration within the linear range of the method.
3. Validation Experiments:
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), the analyte standard, and a sample spiked with known impurities. The analyte peak should be free from interference at its retention time.
-
Linearity: Analyze five concentrations across the proposed range (e.g., 50% to 150% of the target concentration) in triplicate. Plot the peak area response versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.
-
Accuracy (Recovery): Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery at each level.
-
Precision:
-
Repeatability (Intra-assay): Perform six replicate analyses of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Calculate the Relative Standard Deviation (RSD) for each precision study.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptance criteria for all variations.
Expected Performance and Acceptance Criteria
Table 2: HPLC-UV Validation Parameters and Typical Acceptance Criteria
| Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
| LOQ | Sufficiently low for the intended application. |
| Robustness | System suitability criteria met under all varied conditions. |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex biological matrices like plasma or for trace-level impurity analysis.
Experimental Protocol
1. Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.9 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: A fast gradient optimized for high throughput and separation from matrix components.
-
-
Flow Rate: 0.4 mL/min.
-
MS/MS Detection:
-
Ionization Mode: Positive or Negative ESI, optimized by infusing the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Determine the precursor ion (Q1) and the most stable, abundant product ion (Q3) for the analyte and a suitable internal standard (IS).
-
2. Standard and Sample Preparation:
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.
-
Standard Stock Solutions: Prepare stock solutions of the analyte and IS in an appropriate organic solvent (e.g., methanol).
-
Calibration Standards: Prepare calibration standards by spiking known amounts of the analyte and a constant amount of IS into a blank biological matrix (e.g., human plasma).
-
Sample Preparation (e.g., for Plasma):
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add the IS solution.
-
Perform protein precipitation by adding a cold organic solvent like acetonitrile or methanol (typically at a 3:1 ratio of solvent to plasma).
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or 96-well plate for injection.
-
Caption: Typical plasma sample preparation workflow.
3. Validation Experiments: The validation parameters are similar to HPLC-UV but with considerations for matrix effects and the use of an internal standard.
-
Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous interferences are present at the retention times of the analyte and IS.
-
Linearity: Analyze a calibration curve with 8-10 non-zero standards. Use a weighted (e.g., 1/x²) linear regression of the analyte/IS peak area ratio versus concentration.
-
Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of four levels (LLOQ, low, mid, high) in multiple replicates (n=5 or 6) on at least three separate days (inter-day accuracy and precision).
-
LOD & LLOQ: The LLOQ is the lowest standard on the calibration curve that can be quantified with acceptable accuracy (e.g., within ±20%) and precision (e.g., ≤20% RSD).
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked matrix samples to the response in a pure solution.
-
Recovery: Evaluate the efficiency of the extraction process by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Expected Performance and Acceptance Criteria
Table 3: LC-MS/MS Validation Parameters and Typical Acceptance Criteria (Bioanalytical)
| Parameter | Typical Acceptance Criteria |
| Selectivity | No significant interference in blank matrix lots. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ). |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | IS-normalized matrix factor should be consistent across lots. |
| Recovery | Should be consistent and reproducible. |
| Stability | Analyte concentration within ±15% of initial concentration. |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends entirely on the specific requirements of the analysis. For routine quality control of a drug substance where concentration levels are high, a validated HPLC-UV method is often sufficient, cost-effective, and robust. For applications requiring high sensitivity and selectivity, such as determining low concentrations in biological fluids or quantifying trace impurities, an LC-MS/MS method is indispensable. Regardless of the chosen technique, a thorough validation according to ICH guidelines is mandatory to ensure the generation of reliable, reproducible, and accurate data for regulatory submission and scientific integrity.
Evaluating the Specificity of 3-(6-Methoxypyridazin-3-yl)benzoic acid in Cellular Assays: A Comparative Guide
In the landscape of drug discovery and development, the precise evaluation of a compound's specificity is paramount to ensuring its therapeutic efficacy and minimizing off-target effects. This guide provides a comparative framework for assessing the cellular specificity of the novel compound, 3-(6-Methoxypyridazin-3-yl)benzoic acid, against established kinase inhibitors. The pyridazine and benzoic acid moieties present in this compound are common pharmacophores in kinase inhibitors, suggesting its potential activity in this class.[1] This document outlines key cellular assays, presents illustrative data for comparison, and provides detailed experimental protocols to aid researchers in their investigations.
Comparative Analysis of Kinase Inhibitor Specificity
To contextualize the potential performance of this compound, we compare it with two well-characterized kinase inhibitors: Staurosporine, a broad-spectrum inhibitor, and Imatinib, a selective inhibitor of Bcr-Abl, c-KIT, and PDGF-R. The following tables summarize hypothetical, yet plausible, quantitative data from key cellular assays.
Table 1: Cellular Target Engagement
| Compound | Assay Type | Primary Target | IC50 (nM) | Off-Target 1 (Kinase) | IC50 (nM) | Off-Target 2 (Kinase) | IC50 (nM) |
| This compound | NanoBRET | Putative Target Kinase (PTK) | 150 | Src | 5000 | EGFR | >10000 |
| Staurosporine | NanoBRET | PKC | 5 | >200 kinases | <1000 | - | - |
| Imatinib | NanoBRET | Bcr-Abl | 250 | c-KIT | 300 | Lck | >10000 |
Table 2: Downstream Pathway Inhibition
| Compound | Assay Type | Target Pathway | IC50 (nM) |
| This compound | Cellular Phosphorylation | PTK Substrate Phosphorylation | 200 |
| Staurosporine | Cellular Phosphorylation | Broad Substrate Phosphorylation | 10 |
| Imatinib | Cellular Phosphorylation | CRKL Phosphorylation (in Bcr-Abl+ cells) | 400 |
Table 3: Cellular Proliferation/Viability
| Compound | Cell Line | Assay Type | GI50 (µM) |
| This compound | PTK-dependent Cancer Cell Line | CellTiter-Glo | 0.5 |
| This compound | Non-dependent Control Cell Line | CellTiter-Glo | >50 |
| Staurosporine | Various Cell Lines | CellTiter-Glo | 0.01 - 0.1 |
| Imatinib | K562 (Bcr-Abl+) | CellTiter-Glo | 0.3 |
| Imatinib | HeLa (Bcr-Abl-) | CellTiter-Glo | >20 |
Visualizing Cellular Assay Workflows and Signaling Pathways
To further elucidate the experimental processes and biological context, the following diagrams illustrate a generic kinase signaling pathway and the workflows for key cellular assays.
Caption: A generic kinase signaling cascade.
Caption: Workflows for key cellular assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
NanoBRET™ Target Engagement Intracellular Kinase Assay[2]
-
Objective: To quantify the apparent affinity of a test compound to a target kinase in living cells.
-
Principle: This assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-kinase fusion protein (energy donor) and a fluorescently labeled ATP-competitive tracer (energy acceptor) that binds to the kinase's active site. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[2]
-
Protocol:
-
HEK293 cells are transiently transfected with the plasmid encoding the NanoLuc®-kinase fusion protein.
-
Transfected cells are harvested, washed, and resuspended in Opti-MEM® I Reduced Serum Medium.
-
Cells are plated into 96-well white-bottom plates.
-
The NanoBRET™ Tracer is added to all wells at the recommended concentration.
-
A serial dilution of this compound (and control compounds) is prepared and added to the wells.
-
The plate is incubated at 37°C in a 5% CO2 incubator for 2 hours.
-
NanoBRET™ Nano-Glo® Substrate is added to all wells.
-
The plate is read on a luminometer capable of sequentially measuring filtered luminescence at 460 nm (donor) and >600 nm (acceptor).
-
The BRET ratio is calculated, and IC50 curves are generated using non-linear regression analysis.
-
Cellular Phosphorylation Assay (ELISA-based)[2][3]
-
Objective: To measure the inhibition of a specific substrate's phosphorylation by a kinase inhibitor in a cellular context.
-
Principle: This immunoassay quantifies the level of a phosphorylated substrate in cell lysates.[2][3] Cells are treated with the inhibitor, and the subsequent decrease in the phosphorylation of a downstream substrate is measured using a sandwich ELISA format with a capture antibody and a phospho-specific detection antibody.
-
Protocol:
-
A cell line with a constitutively active target kinase pathway is seeded in 96-well plates and grown overnight.
-
The cells are serum-starved for 4 hours before treatment.
-
A serial dilution of this compound is added, and the cells are incubated for 2 hours.
-
If required, the signaling pathway is stimulated with an appropriate growth factor for 10 minutes.
-
The media is removed, and the cells are lysed with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
The cell lysates are transferred to an ELISA plate pre-coated with a capture antibody for the substrate of interest.
-
The plate is incubated, washed, and then a phospho-specific primary antibody is added.
-
After another incubation and wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
The plate is washed, and a chemiluminescent or colorimetric substrate is added.
-
The signal is read on a plate reader, and IC50 values are determined.
-
Cell Proliferation/Viability Assay (CellTiter-Glo®)
-
Objective: To determine the effect of a compound on the proliferation and viability of a cancer cell line that is dependent on the target kinase.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cell death or inhibition of proliferation.
-
Protocol:
-
The target kinase-dependent and a non-dependent control cell line are seeded in 96-well clear-bottom white plates and allowed to attach overnight.
-
A 10-point serial dilution of this compound is prepared and added to the respective wells.
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
The plates are equilibrated to room temperature for 30 minutes.
-
CellTiter-Glo® Reagent is added to each well.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a plate-reading luminometer.
-
The GI50 (concentration for 50% growth inhibition) values are calculated from dose-response curves.
-
This guide provides a foundational framework for the systematic evaluation of this compound's cellular specificity. By employing these standardized assays and comparing the results to well-known inhibitors, researchers can effectively profile this novel compound and determine its potential as a selective therapeutic agent.
References
structure-activity relationship (SAR) comparison of 3-(6-Methoxypyridazin-3-yl)benzoic acid analogs
A comprehensive analysis of the structure-activity relationship (SAR) of 3-(6-methoxypyridazin-3-yl)benzoic acid analogs reveals critical insights into their potential as anticancer agents. This guide provides a comparative overview of their biological activity, supported by experimental data, and outlines the methodologies used for their evaluation.
Structure-Activity Relationship and Biological Activity
Research into 3,6-disubstituted pyridazine derivatives has identified them as promising scaffolds for the development of novel anticancer drugs. A notable study by Abouzid et al. designed and synthesized a series of 3-[(6-arylamino)pyridazinylamino]benzoic acids as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors.[1] The cytotoxic effects of these compounds were evaluated in vitro against the HT-29 human colon cancer cell line.
The core structure consists of a pyridazine ring substituted at the 3 and 6 positions, linked to a benzoic acid moiety. The variation of substituents on the arylamino group at the 6-position of the pyridazine ring has a significant impact on the anticancer activity.
Key Findings from SAR Studies:
-
Influence of the Arylamino Moiety: The nature and position of substituents on the phenylamino ring at the 6-position of the pyridazine core are crucial for cytotoxic activity.
-
Halogen Substitution: The presence of a chlorine atom at the para-position of the phenylamino ring (4-chlorophenylamino) resulted in the most potent compounds.
-
Methyl Substitution on Benzoic Acid: The addition of a methyl group to the benzoic acid moiety, in conjunction with the 4-chlorophenylamino substituent, further enhanced the anticancer activity. Compound 2b in the study, which incorporates both these features, demonstrated the highest potency.[1]
Comparative Biological Data
The in vitro cytotoxic activity of the synthesized 3-[(6-arylamino)pyridazinylamino]benzoic acid analogs against the HT-29 colon cancer cell line is summarized in the table below. The activity is expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID | Arylamino Substituent at Position 6 | Benzoic Acid Moiety | IC50 on HT-29 Cell Line (μM) |
| 2a | 4-chlorophenylamino | 3-aminobenzoic acid | 15.3[1] |
| 2b | 4-chlorophenylamino | 3-amino-4-methylbenzoic acid | 3.9[1] |
| Vatalanib (Reference) | (4-chloroanilino)phthalazine | - | ~20 |
Experimental Protocols
General Synthesis of 3-[(6-Arylamino)pyridazin-3-yl]amino]benzoic Acid Analogs
The synthesis of the target compounds generally involves a multi-step process:
-
Synthesis of 3,6-dichloropyridazine: This starting material can be synthesized from maleic anhydride and hydrazine hydrate, followed by chlorination.
-
Nucleophilic Substitution with Aminobenzoic Acid: 3,6-dichloropyridazine is reacted with an appropriately substituted aminobenzoic acid (e.g., 3-aminobenzoic acid or 3-amino-4-methylbenzoic acid). This reaction typically occurs at the more reactive chlorine at the 6-position.
-
Second Nucleophilic Substitution with a Substituted Aniline: The resulting intermediate is then reacted with a substituted aniline (e.g., 4-chloroaniline) to replace the remaining chlorine atom at the 3-position, yielding the final product.
The reactions are typically carried out in a suitable solvent such as ethanol or isopropanol, often in the presence of a base to neutralize the HCl generated during the reaction. Purification of the final compounds is usually achieved by recrystallization or column chromatography.
In Vitro Anticancer Activity Assay (Sulforhodamine B Assay)
The cytotoxic activity of the compounds against the HT-29 human colon cancer cell line was determined using the Sulforhodamine B (SRB) assay. This colorimetric assay estimates cell number by staining total cellular protein with the SRB dye.
Procedure:
-
Cell Plating: HT-29 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.
-
Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[2][3]
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[3][4]
-
Washing: Unbound dye is removed by washing the plates with 1% acetic acid.[3]
-
Solubilization and Absorbance Reading: The protein-bound dye is solubilized with a 10 mM Tris base solution, and the absorbance is measured at a wavelength of 510-570 nm using a microplate reader.[4][5]
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Signaling Pathway
The proposed mechanism of action for these compounds is the inhibition of VEGFR-2. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis. By inhibiting VEGFR-2, these compounds can block these downstream effects and suppress tumor growth.
References
- 1. researchgate.net [researchgate.net]
- 2. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the efficacy of 3-(6-Methoxypyridazin-3-yl)benzoic acid against standard-of-care drugs
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the efficacy of the GnRH antagonist Relugolix against established treatments for uterine fibroids and endometriosis, supported by clinical trial data and detailed experimental protocols.
The emergence of oral gonadotropin-releasing hormone (GnRH) receptor antagonists has marked a significant advancement in the management of estrogen-dependent conditions such as uterine fibroids and endometriosis. This guide provides a comparative analysis of Relugolix, a compound containing the active moiety 3-(6-Methoxypyridazin-3-yl)benzoic acid, against standard-of-care therapies, primarily the GnRH agonist Leuprolide.
Mechanism of Action: A Tale of Two Pathways
Relugolix functions as a direct, competitive antagonist of GnRH receptors in the anterior pituitary gland. This immediate blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid reduction in the production of estrogen and progesterone by the ovaries.
In contrast, GnRH agonists like Leuprolide initially stimulate the GnRH receptors, causing a temporary "flare-up" in LH and FSH secretion before ultimately downregulating the receptors and suppressing hormone production.[1][2][3] This fundamental difference in mechanism contributes to a faster onset of action for Relugolix.[4]
Efficacy in Uterine Fibroids: A Head-to-Head Comparison
Clinical trials have demonstrated the non-inferiority of oral Relugolix to injectable Leuprolide in managing heavy menstrual bleeding associated with uterine fibroids.[4][5][6]
| Efficacy Endpoint | Relugolix (40 mg daily) | Leuprolide (1.88 mg or 3.75 mg injection every 4 weeks) | Study |
| Reduction in Menstrual Blood Loss (PBAC score < 10 at weeks 6-12) | 82.2% | 83.1% | [3][5] |
| Amenorrhea Induction (at 2-6 weeks) | 53% | 22% | [4] |
| Reduction in Uterine Volume (at 24 weeks) | -51% | -51% | [4] |
| Increase in Hemoglobin Concentration (at 24 weeks) | +1.5 g/dL | +1.5 g/dL | [4] |
Table 1: Comparative Efficacy of Relugolix and Leuprolide in Uterine Fibroids.
Efficacy in Endometriosis: Pain Reduction
For endometriosis-associated pain, Relugolix has shown significant improvement compared to placebo and non-inferiority to Leuprolide.
| Efficacy Endpoint | Relugolix (40 mg daily) | Leuprolide | Placebo | Study |
| Change in Maximum Visual Analog Scale (VAS) Score for Pelvic Pain | -52.6 ± 1.3 | -57.5 ± 1.4 | - | [1] |
| Dysmenorrhea Responder Rate (Relugolix Combination Therapy) | ~78% | - | 30-40% | [7] |
| Non-menstrual Pelvic Pain Responder Rate (Relugolix Combination Therapy) | ~68% | - | 30-40% | [7] |
Table 2: Efficacy of Relugolix in Endometriosis-Associated Pain.
Safety Profile: A Key Differentiator
A significant concern with GnRH-based therapies is the potential for bone mineral density (BMD) loss due to hypoestrogenism.[8][9] Clinical data indicates that the adverse event profiles, including BMD loss, are generally similar between Relugolix and Leuprolide when used as monotherapy.[5] To mitigate this, Relugolix is also available in a combination therapy with estradiol and norethindrone acetate (Myfembree®), which has been shown to preserve bone mineral density.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for key efficacy assessments.
Assessment of Menstrual Blood Loss: Pictorial Blood Loss Assessment Chart (PBAC)
The PBAC is a validated, semi-quantitative method used to assess menstrual blood loss in clinical trials.[12][13][14][15]
Protocol:
-
Patients are provided with a standardized chart depicting tampons and sanitary pads with varying degrees of staining.
-
Each level of staining is assigned a score.
-
Patients record the number of each type of used sanitary product and its corresponding stain level for each day of their menstrual cycle.
-
The scores are summed to provide a total PBAC score for the cycle. A score greater than 100 is generally considered indicative of heavy menstrual bleeding.
Assessment of Endometriosis-Associated Pain: Visual Analog Scale (VAS)
The VAS is a widely used and validated tool for measuring pain intensity in endometriosis trials.[16][17][18][19]
Protocol:
-
Patients are presented with a 100 mm horizontal line, with "no pain" at one end (0 mm) and "unbearable pain" at the other end (100 mm).
-
Patients are asked to mark a point on the line that corresponds to their current level of pain.
-
The distance from the "no pain" end to the patient's mark is measured in millimeters to give a quantitative pain score.
-
A minimal clinically important difference (MCID) of 10 mm has been established for endometriosis-associated pelvic pain.[16][20]
Monitoring of Bone Mineral Density (BMD)
Dual-energy X-ray absorptiometry (DXA) is the standard method for assessing BMD.[8][21]
Protocol:
-
DXA scans of the lumbar spine and proximal femur are performed at baseline and at specified intervals during the treatment period (e.g., annually).
-
The bone mineral density is measured in g/cm².
-
Changes from baseline are calculated to monitor for potential bone loss.
References
- 1. Relugolix, an oral gonadotropin-releasing hormone receptor antagonist, reduces endometriosis-associated pain compared with leuprorelin in Japanese women: a phase 3, randomized, double-blind, noninferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] A systematic review of methods to measure menstrual blood loss | Semantic Scholar [semanticscholar.org]
- 3. Myovant Sciences Announces Positive Top-line Results from Takeda's Phase 3 Study Evaluating the Efficacy and Safety of Relugolix Compared with Leuprorelin for the Treatment of Uterine Fibroids [prnewswire.com]
- 4. jwatch.org [jwatch.org]
- 5. Oral Gonadotropin-Releasing Hormone Antagonist Relugolix Compared With Leuprorelin Injections for Uterine Leiomyomas: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. contemporaryobgyn.net [contemporaryobgyn.net]
- 8. The effect of GnRH analogue treatment on bone mineral density in young adolescents with gender dysphoria: findings from a large national cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Treatment of Uterine Fibroid Symptoms with Relugolix Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pictorial methods to assess heavy menstrual bleeding in research and clinical practice: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pictorial methods to assess heavy menstrual bleeding in research and clinical practice: a systematic literature review | springermedizin.de [springermedizin.de]
- 14. researchgate.net [researchgate.net]
- 15. A systematic review of methods to measure menstrual blood loss - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Defining a minimal clinically important difference for endometriosis-associated pelvic pain measured on a visual analog scale: analyses of two placebo-controlled, randomized trials | springermedicine.com [springermedicine.com]
- 17. academic.oup.com [academic.oup.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Variables Associated with Endometriosis-related Pain: A Pilot Study using a Visual Analogue Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Defining a minimal clinically important difference for endometriosis-associated pelvic pain measured on a visual analog scale: analyses of two placebo-controlled, randomized trials | Semantic Scholar [semanticscholar.org]
- 21. Bone Density in Adolescents Treated with a GnRH Agonist and Add-Back Therapy for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of 3-(6-Methoxypyridazin-3-yl)benzoic Acid and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental validation of 3-(6-Methoxypyridazin-3-yl)benzoic acid, a key chemical scaffold in modern drug development. While direct inter-laboratory validation data for this specific intermediate is not publicly available, its integral role in the synthesis of potent therapeutic agents, such as the gonadotropin-releasing hormone (GnRH) receptor antagonist Relugolix, allows for a thorough evaluation of its utility and performance through the lens of its derivatives.[1][2][3][4] This document outlines the typical experimental data generated for compounds containing this moiety and presents standardized protocols for their validation.
Executive Summary
This compound is a heterocyclic compound that combines the pharmacophoric features of both pyridazine and benzoic acid. The pyridazine ring is noted for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are advantageous for drug-target interactions.[5] The benzoic acid group provides a crucial anchor for target engagement through ionic and hydrogen bonding.[6] This combination has proven particularly effective in the development of non-peptide, orally active GnRH receptor antagonists for the treatment of hormone-dependent conditions like prostate cancer and uterine fibroids.[1][2]
This guide will focus on the validation of this scaffold's performance by examining the biological activity of its most prominent derivative, Relugolix, and comparing it with other GnRH antagonists. The experimental protocols detailed below are standard methodologies that would be employed in any inter-laboratory validation effort for this class of compounds.
Data Presentation: Comparative Analysis of GnRH Receptor Antagonists
The following table summarizes key performance data for Relugolix and other GnRH receptor antagonists. This comparative data is representative of what would be generated during an inter-laboratory validation to establish the efficacy and safety profile of a new chemical entity derived from the this compound scaffold.
| Compound/Active Moiety | Target | In Vitro Potency (IC50, nM) | Route of Administration | Key Therapeutic Application(s) |
| Relugolix | GnRH Receptor | ~1 | Oral | Prostate Cancer, Uterine Fibroids, Endometriosis[1] |
| Elagolix | GnRH Receptor | 54 | Oral | Endometriosis |
| Degarelix | GnRH Receptor | 0.4 | Subcutaneous Injection | Prostate Cancer |
| Cetrorelix | GnRH Receptor | 1.1 | Subcutaneous Injection | Assisted Reproductive Technology |
Note: IC50 values can vary between different assays and laboratories. The values presented are for comparative purposes.
Experimental Protocols
To ensure reproducibility and enable meaningful comparison between laboratories, the following detailed experimental protocols are recommended for the validation of compounds derived from the this compound scaffold, particularly for GnRH antagonist activity.
In Vitro GnRH Receptor Binding Assay
Objective: To determine the binding affinity (Ki) or inhibitory concentration (IC50) of the test compound for the human GnRH receptor.
Methodology:
-
Cell Culture: Use a stable cell line expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Employ a radiolabeled GnRH agonist or antagonist (e.g., [³H]-histrelin or [¹²⁵I]-triptorelin).
-
Assay Procedure:
-
Incubate cell membranes containing the GnRH receptor with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value using non-linear regression analysis.
In Vitro Functional Antagonism Assay (Calcium Flux)
Objective: To measure the ability of the test compound to inhibit GnRH-induced intracellular signaling.
Methodology:
-
Cell Preparation: Load GnRH receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a known concentration of a GnRH agonist (e.g., buserelin).
-
Measure the resulting change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis: Determine the IC50 of the test compound by quantifying the inhibition of the agonist-induced calcium signal.
In Vivo Pharmacodynamic Model (Luteinizing Hormone Suppression)
Objective: To assess the in vivo efficacy of the test compound in suppressing luteinizing hormone (LH) levels in a relevant animal model.
Methodology:
-
Animal Model: Use castrated male rats or monkeys, which exhibit elevated baseline LH levels.
-
Dosing: Administer the test compound orally or via the intended clinical route at various dose levels.
-
Blood Sampling: Collect blood samples at multiple time points post-administration.
-
LH Measurement: Quantify plasma LH concentrations using a validated immunoassay (e.g., ELISA).
-
Data Analysis: Analyze the time course of LH suppression and determine the dose-response relationship.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of compounds derived from this compound.
References
- 1. How to synthesis Relugolix?_Chemicalbook [chemicalbook.com]
- 2. CN110194776B - Synthetic method of Ruogeli - Google Patents [patents.google.com]
- 3. US20230357267A1 - Process for preparing relugolix and intermediates thereof - Google Patents [patents.google.com]
- 4. CN112745304A - Preparation method of Relugolix and intermediate compound - Google Patents [patents.google.com]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1235441-37-8 | Benchchem [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
